d1-Mannose
Description
Significance of D-Mannose in Biological Systems
D-Mannose plays a crucial role in protein glycosylation, a post-translational modification where sugar molecules are attached to proteins. researchgate.netwikipedia.orgpfanstiehl.com This process is essential for the proper folding, stability, solubility, and biological activity of many proteins. pfanstiehl.com N-linked glycosylation, a major type of protein glycosylation, heavily relies on D-mannose. researchgate.netwikipedia.org Terminal mannose residues, often referred to as high mannose, are found in various glycoproteins, including those on the intestinal epithelium. researchgate.net
Beyond its structural role in glycoconjugates, D-mannose is involved in cell-cell interactions and immune responses. ontosight.aijst.go.jp Mannose-binding lectin (MBL), a component of the innate immune system, recognizes specific mannose-containing carbohydrate patterns on the surface of many pathogens, facilitating their opsonization, phagocytosis, and complement activation. aai.orgmedicaljournalssweden.seresearchgate.net This highlights the sugar's direct involvement in host defense mechanisms. aai.orgmedicaljournalssweden.seresearchgate.net
Historical Perspectives in D-Mannose Metabolism Research
Early research into D-mannose metabolism explored its absorption and fate within the body. Studies in epithelial cells revealed that the small intestine absorbs D-mannose, albeit at a lower rate than glucose in some species. oup.com Investigations using labeled mannose demonstrated its efficient absorption in the upper intestine and rapid excretion, with a significant portion appearing unconverted in urine. frontiersin.org
Historically, it was believed that the D-mannose required for the biosynthesis of asparagine-linked glycans primarily originated from intracellular D-glucose. oup.com However, later studies, particularly in cultured hepatoma cells, suggested that extracellular mannose contributes significantly to glycoprotein (B1211001) biosynthesis, even in the presence of higher glucose concentrations. oup.com This led to a revised view proposing that direct utilization of mannose is more important for glycoprotein biosynthesis than its conversion from glucose, especially in tissues like the liver which have low phosphomannose isomerase activity. oup.com
The metabolic interconversion between mannose and glucose is facilitated by enzymes like phosphomannose isomerase (PMI), which catalyzes the reversible conversion of mannose-6-phosphate (B13060355) (M-6-P) to fructose-6-phosphate (B1210287) (F-6-P). researchgate.nettechscience.com M-6-P is a key intermediate that can either be catabolized via PMI or directed into the N-glycosylation pathway via phosphomannomutase (PMM2). techscience.comnih.gov The ratio of intracellular PMI to PMM2 activity influences the metabolic fate of M-6-P, favoring either catabolism or glycosylation. techscience.com
Current Research Frontiers in D-Mannose Science
Current research on D-mannose continues to explore its diverse roles and potential applications. Its function in protein glycosylation remains a key area of investigation, with studies focusing on how D-mannose supplementation can influence glycosylation patterns in the production of therapeutic proteins, potentially enhancing their potency and yield. pfanstiehl.com
The interaction of D-mannose with bacterial adhesins, particularly FimH in uropathogenic Escherichia coli (UPEC), is another active area of research. frontiersin.orgnih.gov D-mannose can bind to type 1 fimbriae of UPEC, preventing their adhesion to the urothelium and thus offering a potential non-antibiotic strategy for managing urinary tract infections (UTIs). frontiersin.orgnih.gov While some studies have explored its effectiveness in preventing UTIs, recent research indicates that D-mannose may not reduce the occurrence of UTIs, highlighting the need for further investigation. nihr.ac.ukresearchgate.net
Emerging research is also exploring the immunomodulatory capabilities of D-mannose beyond its role in bacterial anti-adhesion. Studies suggest potential anti-inflammatory effects and involvement in regulating immune cell function. techscience.compnas.orgfrontiersin.org For instance, D-mannose has shown potential in ameliorating experimental neuroinflammation and ulcerative colitis in mice, suggesting a role in modulating oxidative stress and inflammatory responses. pnas.orgfrontiersin.org
Furthermore, the role of mannose-binding lectins in innate immunity against various pathogens, including viruses, continues to be investigated. frontiersin.org Understanding how pathogens may evade recognition by these mannose-binding proteins is crucial for developing new therapeutic strategies. frontiersin.org
The metabolic pathways of D-mannose and their intricate connection with glucose metabolism are still being elucidated, with research exploring the implications of altered D-mannose metabolism in conditions like metabolic syndrome. tandfonline.com
Data Highlights
Research findings on D-mannose metabolism and its biological effects provide valuable data for understanding its significance. Below are some examples of data points found in the literature, which could be presented in an interactive table format for easier comparison and analysis:
| Study Focus | Organism/System | Key Finding Related to D-Mannose | Relevant Metric/Observation | Source |
| Intestinal Absorption | Rat | Efficient absorption in upper intestine. | Less than 1% of label in feces and intestinal contents after 8 hours. | oup.com |
| Plasma Concentration | Human | Normal plasma concentration. | Approximately 50 µM. | europa.eunih.gov |
| Plasma Half-Life (Bolus Dose) | Human | Rapid clearance. | Around 30 minutes to a few hours. | frontiersin.org |
| Plasma Half-Life (Bolus Dose) | Human | Clearance after <0.2g/Kg dose. | Approximately 4 hours. | nih.gov |
| Excretion | Human | Excreted unconverted in urine. | Large amount within 30-60 minutes, remainder within 8 hours. | frontiersin.org |
| Cellular Metabolism (Hepatoma cells) | Human | Preference for extracellular mannose for N-glycosylation. | Provides 75% of mannose for protein glycosylation despite high glucose. | oup.com |
| Cellular Metabolism | Mammalian cells | Fate of intracellular mannose. | 95-98% catabolized via PMI, ~2% used for N-glycosylation. | nih.gov |
| Effect on EAE Symptoms | Murine model | Improvement with D-mannose treatment. | Significant difference in clinical score (P < 0.001). | pnas.org |
| Effect on UTI Risk (Complex Pediatric Patients) | Human | Reduction in risk with D-mannose. | Reduced risk by 53% (P = 0.0029). | pediatricsnationwide.org |
This table illustrates key findings related to D-mannose absorption, metabolism, and observed effects in various studies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D |
InChI Key |
GZCGUPFRVQAUEE-NHSYCOPQSA-N |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
D Mannose Biosynthesis and Metabolic Pathways
De Novo Synthesis Pathways of D-Mannose
The de novo synthesis of D-mannose primarily originates from D-glucose. This pathway involves a series of enzymatic conversions starting from fructose-6-phosphate (B1210287). researchgate.netplos.org
The interconversion between fructose-6-phosphate (F6P) and mannose-6-phosphate (B13060355) (M6P) is a pivotal step in D-mannose biosynthesis. This reversible isomerization reaction is catalyzed by the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI) (EC 5.3.1.8). ebi.ac.ukwikipedia.orgresearchgate.net PMI is a metalloenzyme that typically requires zinc as a cofactor. wikipedia.org The reaction facilitates the entry of mannose into metabolic pathways by converting F6P, a glycolytic intermediate, into M6P. ontosight.aiwikipedia.org
Table 1: Conversion of Fructose-6-Phosphate to Mannose-6-Phosphate
| Substrate | Enzyme | Product | EC Number |
| Fructose-6-Phosphate | Phosphomannose Isomerase | Mannose-6-Phosphate | 5.3.1.8 |
| Mannose-6-Phosphate | Phosphomannose Isomerase | Fructose-6-Phosphate | 5.3.1.8 |
Research in Saccharomyces cerevisiae has demonstrated the crucial role of PMI (PMI40) in connecting glycolysis and GDP-mannose biosynthesis. Deletion of the PMI40 gene in this organism resulted in viability only when extracellular mannose and glucose were supplied. Increasing extracellular mannose concentrations in the PMI-deficient strain led to reduced growth rates, despite no alteration in intracellular GDP-mannose levels. This was attributed to an increase in mannose-6-phosphate concentration, which inhibited phosphoglucose (B3042753) isomerase, an enzyme upstream in glycolysis, thereby decreasing glycolytic flux. nih.gov
Mannose-6-phosphate is subsequently converted to mannose-1-phosphate (M1P). This reaction is catalyzed by the enzyme phosphomannomutase (PMM) (EC 5.4.2.8). plos.orgmicrobiologyresearch.org This interconversion is essential as mannose-1-phosphate is the direct precursor for the formation of activated nucleotide sugars, particularly GDP-mannose. plos.orgmicrobiologyresearch.org
Table 2: Conversion of Mannose-6-Phosphate to Mannose-1-Phosphate
| Substrate | Enzyme | Product | EC Number |
| Mannose-6-Phosphate | Phosphomannomutase | Mannose-1-Phosphate | 5.4.2.8 |
Studies in Streptomyces coelicolor have highlighted the importance of PMM (ManB) in the synthesis of GDP-mannose, a precursor for polyprenol phosphate (B84403) mannose, which is involved in cell wall synthesis and antibiotic resistance. Mutations in the gene encoding PMM resulted in phenotypes similar to those with defects in polyprenol phosphate mannose synthase, indicating a critical role for PMM in this pathway. microbiologyresearch.org
The activated form of D-mannose, crucial for glycosylation reactions, is typically guanosine (B1672433) diphosphate-D-mannose (GDP-D-mannose). wikipedia.org GDP-D-mannose is synthesized from mannose-1-phosphate and guanosine triphosphate (GTP) in a reaction catalyzed by GDP-mannose pyrophosphorylase (GMP), also known as mannose-1-phosphate guanylyltransferase (EC 2.7.7.13). plos.orgmicrobiologyresearch.org This reaction releases pyrophosphate. GDP-mannose serves as a substrate for mannosyltransferases, enzymes that transfer mannose residues to various acceptor molecules, including proteins and lipids. wikipedia.org
Table 3: Formation of GDP-D-Mannose
| Substrates | Enzyme | Products | EC Number |
| Mannose-1-Phosphate, GTP | GDP-mannose pyrophosphorylase | GDP-D-Mannose, Pyrophosphate | 2.7.7.13 |
In Trypanosoma brucei, both the de novo pathway from glucose and a salvage pathway from free mannose contribute to GDP-mannose biosynthesis. researchgate.netnih.gov Research using isotopic labeling with [U-(13)C]-D-glucose in Trypanosoma brucei showed that under physiological conditions, approximately 80% of GDP-mannose synthesis originated from the de novo pathway, while 20% came from the salvage pathway utilizing free mannose. researchgate.netnih.gov
GDP-D-mannose is also a precursor for the de novo synthesis of GDP-L-fucose, a process that involves GDP-mannose 4,6-dehydratase and GDP-L-fucose synthase. plos.orgebi.ac.ukwikipedia.org
Mannose-6-Phosphate to Mannose-1-Phosphate Interconversion
D-Mannose Transport Mechanisms Across Biological Membranes
The transport of D-mannose across biological membranes is facilitated by specific transporter proteins. While historically it was thought that mannose primarily entered cells via glucose transporters, more recent research has identified specific mannose transport systems. oup.comcore.ac.uk
The Glucose Transporter (GLUT) family, also known as SLC2A, facilitates the transport of glucose across cell membranes. oatext.com While glucose is the primary substrate for GLUTs, some members of this family can also interact with and transport other monosaccharides, including mannose. oatext.comspiedigitallibrary.org Studies have shown that mannose can interact with GLUT1, although typically with a lower affinity compared to glucose. spiedigitallibrary.org Research comparing glucose- and mannose-functionalized liposomes has indicated that glucose-coated liposomes exhibit significantly higher cellular uptake in cancer cell lines overexpressing GLUT1, likely due to the higher affinity of glucose for GLUT1. spiedigitallibrary.org However, mannose-coated liposomes also showed higher uptake than uncoated liposomes, suggesting some level of interaction with GLUTs. spiedigitallibrary.org
Beyond interactions with GLUTs, specific carrier-mediated transport systems for D-mannose have been characterized in various cell types. In isolated enterocytes, for instance, at least two distinct D-mannose transport systems have been identified: a concentrative, Na+- and voltage-dependent system located at the apical membrane, and a Na+-independent, passive system. oup.comcore.ac.uk The Na+-dependent mannose transport system is electrogenic and inhibited by substances like ouabain (B1677812) and dinitrophenol, and its substrate specificity differs from that of the SGLT-1 transporter. oup.comcore.ac.uk
Mannose-specific transporters have been observed in both non-polarized and polarized cells, including human fibroblasts and hepatoma cells, which efficiently transport D-mannose. oup.comcore.ac.uk These cells have shown a preference for mannose over glucose for N-glycosylation, further supporting the existence and importance of specific mannose transport mechanisms. oup.comcore.ac.uk
In bacteria, the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS) is a major carbohydrate active transport system that couples sugar translocation across the cell membrane with phosphorylation. ebi.ac.ukuniprot.org The mannose (Man) family of PTS permeases is unique and can transport and phosphorylate a range of sugars, including mannose. ebi.ac.uk The enzyme II ManXYZ PTS system in Escherichia coli is specifically involved in mannose transport. uniprot.orguniprot.org
Glucose Transporter (GLUT) Family Interactions
D-Mannose Catabolism and Integration into Central Metabolic Pathways
The catabolism of D-mannose allows it to enter central metabolic pathways, primarily glycolysis.
Entry into Glycolysis via Fructose-6-Phosphate
D-Mannose enters the glycolytic pathway after being converted to fructose-6-phosphate (F6P) wikipedia.orgeuropa.eupathbank.org. This conversion is facilitated by the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase wikipedia.orgpathbank.orgwikipedia.org. D-mannose is first phosphorylated to mannose-6-phosphate (M6P), which is then isomerized by PMI to yield F6P wikipedia.orgpathbank.orgwikipedia.org. F6P is a key intermediate in glycolysis, linking mannose metabolism to this central energy-producing pathway.
Phosphorylation by Hexokinases and Mannokinases
The initial step in D-mannose catabolism is its phosphorylation to D-mannose 6-phosphate (M6P) wikipedia.org. This reaction is catalyzed by hexokinases wikipedia.orgmegazyme.com. Specifically, hexokinase 1 (HK1) is known to catalyze the phosphorylation of mannose to M6P reactome.org. Some organisms also possess specific mannokinases (ATP:D-mannose 6-phosphotransferase) that catalyze this reaction wikipedia.org. This phosphorylation traps mannose within the cell and primes it for further metabolism.
Interconversion with Other Hexoses
D-Mannose is metabolically linked to other hexoses, particularly glucose and fructose (B13574). D-Mannose can be produced from glucose wikipedia.orgeuropa.eu. The interconversion between D-glucose, D-mannose, and D-fructose can occur in alkaline solutions through a process known as the Lobry de Bruyn–Van Ekenstein transformation doubtnut.comscite.airoyalsocietypublishing.orgnih.gov. In metabolism, the interconversion between M6P and F6P by phosphomannose isomerase is a key link between mannose and fructose metabolism wikipedia.orgwikipedia.orgnih.gov. F6P is also an intermediate in glucose metabolism, thus connecting mannose metabolism to glucose metabolism nih.gov.
Metabolic Flux Analysis of D-Mannose Pathways in Cellular Models
Metabolic flux analysis provides insights into how D-mannose is utilized within cells and its contribution to various pathways. Studies using isotopically labeled mannose and glucose have shown that while glucose is a primary carbon source, exogenous mannose can significantly contribute to the mannose pool used in glycosylation wikipedia.orgoup.com. For instance, exogenous mannose at physiological concentrations can provide up to 50% of the mannose found in the N-glycans of human fibroblast cell lines oup.com.
Research using metabolic flux analysis with [13C6]-glucose in cellular models, such as MPI-knockout human cancer cells, has demonstrated the intricate relationship between glucose and mannose metabolism. elifesciences.org. In these studies, the metabolic flux of labeled glucose into various pathways, including glycolysis, the TCA cycle, and the mannose biosynthetic pathway, was analyzed elifesciences.org. While glucose is efficiently metabolized, the formation of GDP-mannose was observed to be a potential rate-limiting step in the mannose biosynthetic pathway in certain conditions elifesciences.org.
Studies have also investigated the impact of D-mannose on glucose metabolism in cellular contexts. For example, D-mannose can affect host glucose metabolism and mitochondrial respiration researchgate.net. In some cell types, mannose enters via GLUT transporters and can compete with glucose for hexokinase researchgate.net.
Research findings from metabolic flux analysis highlight the dual fate of intracellular mannose: either entering glycolytic catabolism or being directed towards protein glycosylation researchgate.net. The enzymes phosphomannomutase (PMM2) and phosphomannose isomerase (PMI) play key roles in determining these fates researchgate.net.
Here is a summary of key metabolic conversions involving D-Mannose:
| Reaction | Enzyme(s) Involved | Product(s) |
| D-Mannose phosphorylation | Hexokinases, Mannokinases | Mannose-6-Phosphate |
| Mannose-6-Phosphate isomerization | Phosphomannose isomerase (PMI) | Fructose-6-Phosphate |
| Fructose-6-Phosphate to Mannose-6-Phosphate | Phosphomannose isomerase (PMI) | Mannose-6-Phosphate |
| Mannose-6-Phosphate to Mannose-1-Phosphate | Phosphomannomutase (PMM) | Mannose-1-Phosphate |
| Mannose-1-Phosphate to GDP-Mannose | GDP-mannose pyrophosphorylase (GMP) | GDP-Mannose |
Note: This table summarizes key conversions discussed in the text and is not exhaustive of all possible mannose-related reactions.
Studies involving metabolic flux analysis continue to elucidate the complex interplay between D-mannose and other metabolic pathways, particularly in different cellular contexts and disease states. For example, altered mannose metabolism has been associated with metabolic syndrome and type 2 diabetes researchgate.netbiorxiv.org.
D Mannose in Glycoconjugate Biosynthesis
Role of D-Mannose in N-linked Glycosylation
N-linked glycosylation is a critical co- and post-translational modification that occurs in the endoplasmic reticulum (ER) and Golgi apparatus of eukaryotic cells. It involves the attachment of a pre-assembled oligosaccharide chain to the amide nitrogen of asparagine residues within the consensus sequence Asn-X-Ser/Thr on nascent polypeptide chains. researchgate.netwikipedia.org D-Mannose is a major constituent of this precursor oligosaccharide. wikipedia.org
Synthesis of Lipid-Linked Oligosaccharide Precursors
The biosynthesis of the N-linked glycan precursor, Glc₃Man₉GlcNAc₂, begins on the cytoplasmic face of the ER membrane and is completed in the ER lumen. pnas.orgreactome.org This process involves the sequential addition of N-acetylglucosamine (GlcNAc), mannose (Man), and glucose (Glc) residues to a dolichyl phosphate (B84403) (Dol-P) carrier. pnas.orgwikipedia.org
The initial steps involve the formation of GlcNAc₂-PP-Dol. Subsequently, five mannose residues are added from GDP-mannose donors on the cytosolic side, catalyzed by ER mannosyltransferases such as Alg1, Alg2, and Alg11, forming a Man₅GlcNAc₂-PP-Dol intermediate. oulu.fioup.comnih.gov This intermediate is then flipped across the ER membrane, making the oligosaccharide accessible to enzymes in the ER lumen. hmdb.careactome.org In the ER lumen, four additional mannose residues are added using dolichyl phosphate D-mannose (Dol-P-Man) as the donor substrate. oulu.finih.gov Dol-P-Man is synthesized from GDP-mannose and Dol-P by Dol-P-Man synthase. hmdb.canih.gov The completed precursor oligosaccharide, Glc₃Man₉GlcNAc₂, is then transferred en bloc to nascent proteins by the oligosaccharyltransferase complex. wikipedia.orgnih.gov
Mannosyltransferase Activities in the Endoplasmic Reticulum
Mannosyltransferases are enzymes that catalyze the transfer of mannose residues from activated donors to acceptor molecules. In the context of N-linked glycosylation, ER-resident mannosyltransferases are crucial for assembling the mannose core of the lipid-linked oligosaccharide precursor. oulu.fioup.com Enzymes like Alg1, Alg2, and Alg11 are involved in adding mannose residues on the cytosolic side of the ER membrane using GDP-mannose. oulu.fioup.com Following translocation to the ER lumen, other mannosyltransferases, such as Alg3, Alg9, and Alg12, continue to build the mannose structure using Dol-P-Man as the donor. oulu.fi Research indicates that some of these mannosyltransferases, like Alg1, Alg2, and Alg11, can form physical complexes, suggesting a coordinated enzymatic action in the ER membrane. oup.com
Mannose Trimming and Processing during Glycoprotein (B1211001) Maturation
Following the transfer of the Glc₃Man₉GlcNAc₂ oligosaccharide to the protein in the ER, the glycan undergoes processing, which includes the removal of glucose and some mannose residues. encyclopedia.pubthermofisher.comoup.com This trimming is important for protein folding quality control and further maturation in the Golgi. thermofisher.comboku.ac.atresearchgate.net
In the ER, glucosidases I and II sequentially remove the three glucose residues. encyclopedia.puboup.com This is followed by the action of ER α-mannosidase I (ERManI), which trims a specific α-1,2-linked mannose residue, resulting in a Man₈GlcNAc₂ isomer. encyclopedia.puboup.comresearchgate.net This trimming step is linked to the ER-associated degradation (ERAD) pathway, marking misfolded proteins for degradation. thermofisher.comboku.ac.atresearchgate.net
Further processing of N-linked glycans occurs in the Golgi apparatus. Golgi α-mannosidases, such as Golgi mannosidase I, remove additional mannose residues, typically leading to the Man₅GlcNAc₂ structure, which serves as a substrate for the addition of other sugars to form complex and hybrid glycans. encyclopedia.pubthermofisher.comoup.com The extent of mannose trimming can influence the final glycan structure and its function. thermofisher.com
Participation of D-Mannose in O-linked Glycosylation
O-linked glycosylation involves the attachment of a sugar molecule to the hydroxyl group of serine or threonine residues in a protein. wikipedia.org In some types of O-glycosylation, particularly O-mannosylation, D-mannose is the sugar directly attached to the protein backbone. researchgate.netencyclopedia.pubnih.gov
This process is initiated in the ER lumen by protein O-mannosyltransferases (PMTs). encyclopedia.pubbiorxiv.orgoup.com These enzymes catalyze the transfer of a mannose residue from dolichyl phosphate D-mannose (Dol-P-Man) to serine or threonine residues. hmdb.cabiorxiv.orgoup.comnih.gov The PMT family comprises several isoforms with potentially different substrate specificities. biorxiv.orgoup.com Following the initial mannosylation in the ER, further mannose residues or other sugars can be added in the Golgi apparatus by various glycosyltransferases, extending the O-linked glycan chain. encyclopedia.puboup.com
D-Mannose as a Component of Glycosylphosphatidylinositol (GPI) Anchors
Glycosylphosphatidylinositol (GPI) anchors are glycolipids that serve to anchor certain proteins to the cell membrane in eukaryotes. wikipedia.orgwikipedia.org These anchors are assembled in the ER and are characterized by a conserved core glycan structure containing mannose. wikipedia.orgfrontiersin.org
The biosynthesis of GPI anchors is a multi-step process involving the sequential addition of sugars and other components to a phosphatidylinositol molecule. ontosight.aireactome.orgresearchgate.net D-Mannose residues are incorporated into the core glycan structure of the GPI anchor. wikipedia.orgfrontiersin.org Specifically, mannosyltransferases utilize dolichyl phosphate D-mannose (Dol-P-Man) as the donor to add mannose residues to the growing GPI precursor. hmdb.caontosight.airesearchgate.net The conserved core glycan typically contains three mannose residues, linked α1-4, α1-6, and α1-2 to glucosamine (B1671600) and subsequently to phosphatidylinositol. frontiersin.org Research has identified specific mannosyltransferases involved in adding these mannose residues, such as PIG-M (GPI-MT-I), PIG-V (GPI-MT-II), and PIG-B (GPI-MT-III). frontiersin.orgresearchgate.net
D-Mannose in the Synthesis of Specific Glycolipids and Polysaccharides
Beyond its prominent roles in N-linked and O-linked glycosylation and GPI anchor synthesis, D-mannose is also a constituent of various other glycolipids and polysaccharides. These molecules have diverse structures and functions depending on the organism and cell type.
In some cases, mannose can be a significant component of structural polysaccharides, such as mannans found in the cell walls of yeasts and fungi. researchgate.net These mannans are often complex polymers containing linear and branched mannose chains with various glycosidic linkages. D-Mannose is also found in certain heteropolysaccharides, which are composed of more than one type of monosaccharide. byjus.com The specific enzymes and pathways involved in the synthesis of these varied mannose-containing glycolipids and polysaccharides are diverse and depend on the specific molecule being synthesized.
Here is a table summarizing some key compounds and their roles:
| Compound Name | Role in Biosynthesis |
| D-Mannose | Monosaccharide building block |
| GDP-Mannose | Activated donor for mannosyltransferases (cytosolic side of ER, Golgi) |
| Dolichyl Phosphate D-Mannose | Lipid-linked donor for mannosyltransferases (ER lumen, O-glycosylation, GPI anchors) |
| Glc₃Man₉GlcNAc₂-PP-Dolichol | Precursor oligosaccharide for N-linked glycosylation |
| Man₅GlcNAc₂-PP-Dolichol | Intermediate in N-linked glycan precursor synthesis (cytosolic side) |
| Protein O-mannosyltransferases | Enzymes initiating O-mannosylation in the ER |
| GPI Mannosyltransferases | Enzymes adding mannose to GPI anchor precursors |
| ER α-Mannosidase I | Enzyme trimming mannose in the ER during N-glycan processing |
| Golgi α-Mannosidases | Enzymes trimming mannose in the Golgi during N-glycan processing |
Interactive Data Table:
| Compound Name | PubChem CID |
| D-Mannose | 18950 nih.govguidetopharmacology.orgciteab.comresearchgate.net |
| GDP-Mannose | 18396 wikipedia.orgwikimedia.orgwikipedia.org |
| Dolichyl Phosphate D-Mannose | 6434507 nih.govwikipedia.orggenome.jp |
| Glc₃Man₉GlcNAc₂-PP-Dolichol | Not a single PubChem CID for the entire structure |
| Man₅GlcNAc₂-PP-Dolichol | Not a single PubChem CID for the entire structure |
| Protein O-mannosyltransferases | No single CID, refers to a class of enzymes |
| GPI Mannosyltransferases | No single CID, refers to a class of enzymes |
| ER α-Mannosidase I | No single CID, refers to a class of enzymes (e.g., MNS1 in yeast encyclopedia.pubboku.ac.at) |
| Golgi α-Mannosidases | No single CID, refers to a class of enzymes (e.g., MNS1/MNS2 in plants frontiersin.org) |
Mycobacterial Phosphatidylinositol Mannosides (PIMs) and Lipomannan (LM)
In mycobacteria, including the pathogen Mycobacterium tuberculosis, D-mannose is a major constituent of crucial cell envelope glycoconjugates: Phosphatidylinositol Mannosides (PIMs), Lipomannan (LM), and Lipoarabinomannan (LAM). researchgate.netresearchgate.netbeilstein-journals.org These mannose-rich molecules are vital for cell wall integrity and play significant roles in host-pathogen interactions and virulence. researchgate.netresearchgate.netacs.orgasm.org
The biosynthesis of PIMs initiates on the cytoplasmic side of the plasma membrane with the sequential transfer of mannose residues from GDP-mannose to phosphatidylinositol (PI). beilstein-journals.orgacs.orgasm.org The enzyme PimA catalyzes the addition of the first mannose to the 2-position of the myo-inositol ring of PI, forming phosphatidyl-myo-inositol monomannoside (PIM1). acs.orgasm.orgasm.org Subsequent mannosylations, mediated by enzymes like PimB', add further mannose residues, leading to the formation of higher PIMs such as PIM2, PIM3, and PIM4. oup.combeilstein-journals.orgasm.orgasm.org These PIMs can also be acylated by specific acyltransferases. beilstein-journals.orgasm.org
LM and LAM are more complex lipoglycans that are believed to be synthesized from higher-order PIMs, specifically AcPIM4, in the periplasmic space. beilstein-journals.orgacs.orgasm.org The biosynthesis involves the elongation of a linear α-1,6-linked mannan (B1593421) backbone, followed by the addition of α-1,2-linked mannose side chains to form mature LM. beilstein-journals.org LAM is subsequently formed by the addition of arabinan (B1173331) chains to the LM mannan core. beilstein-journals.org Enzymes like MptA and MptB are involved in the elongation of the LM backbone. beilstein-journals.org
Research findings highlight the importance of specific mannosyltransferases in these pathways. For instance, PimA is essential for the growth of mycobacteria, underscoring the critical nature of the initial mannosylation step. asm.orgasm.orgmdpi.com Studies involving gene deletions have further elucidated the roles of various enzymes in the synthesis and elongation of the mannan structures in PIMs and LM. asm.orgasm.org
Here is a simplified overview of the initial steps in mycobacterial PIM biosynthesis:
| Step | Substrate 1 | Substrate 2 | Enzyme | Product | Location |
| 1 | Phosphatidylinositol | GDP-Mannose | PimA | Phosphatidylinositol Monomannoside (PIM1) | Cytoplasmic side |
| 2 | PIM1 | GDP-Mannose | PimB' | Phosphatidylinositol Dimannoside (PIM2) | Cytoplasmic side |
Note: This table represents simplified initial steps; further mannosylation and acylation steps occur.
Mannans in Fungal and Plant Cell Walls
D-Mannose is a primary component of mannans, which are significant structural polysaccharides found in the cell walls of fungi and plants. mdpi.comscionresearch.comresearchgate.netfrontiersin.org These mannans contribute to cell wall integrity, structure, and in some cases, serve as storage carbohydrates. scionresearch.comfrontiersin.orgresearchgate.net
In fungi, particularly yeasts like Saccharomyces cerevisiae and Candida albicans, mannans are major components of the cell wall, often present as mannoproteins where mannose chains are attached to proteins. frontiersin.orgasm.orgnih.govfrontiersin.org Fungal mannans typically consist of α-linked mannose residues with various linkage types (e.g., α-1,6, α-1,2, α-1,3), forming branched structures. researchgate.netfrontiersin.orgfrontiersin.org The biosynthesis involves mannosyltransferases that utilize GDP-mannose as a substrate, with elongation and branching occurring in the endoplasmic reticulum and Golgi apparatus. asm.orgnih.govnih.gov For example, in Candida albicans, N-linked mannans have an α-1,6-mannose backbone with α-1,2 or α-1,3 mannose side chains. frontiersin.orgfrontiersin.org
Plant cell walls also contain mannans, including homopolymers of β-1,4-linked D-mannosyl residues (mannan) and heteropolymers like glucomannans (containing glucose and mannose) and galactomannans (containing galactose and mannose). pnas.orgscionresearch.comresearchgate.netresearchgate.net Unlike fungal mannans, mannose residues in plant cell wall polysaccharides are typically β-linked. scionresearch.comresearchgate.net These mannans serve as important structural components, forming networks with cellulose, and can also function as carbohydrate storage, particularly in seeds. pnas.orgscionresearch.comresearchgate.net Mannan synthases, encoded by genes like CELLULOSE SYNTHASE-LIKE A (CSLA), are responsible for the biosynthesis of plant mannans, utilizing GDP-D-mannose or GDP-D-glucose as substrates. frontiersin.org
Here are some examples of mannan types and their occurrence:
| Mannan Type | Composition | Linkage Type(s) | Occurrence |
| Pure Mannan | D-Mannose (homopolymer) | β-1,4 | Plant cell walls (e.g., ivory nut seeds) scionresearch.com |
| Glucomannan (B13761562) | D-Mannose, D-Glucose | β-1,4 backbone | Plant cell walls (e.g., Konjac gum) scionresearch.comresearchgate.net |
| Galactomannan | D-Mannose, D-Galactose | β-1,4 backbone, α-1,6 galactose side chains | Plant cell walls (e.g., guar (B607891) gum, fenugreek) scionresearch.comfrontiersin.org |
| Fungal Mannans | D-Mannose (often with other sugars) | α-1,6, α-1,2, α-1,3, β-linkages in side chains | Fungal cell walls (e.g., S. cerevisiae, C. albicans) researchgate.netfrontiersin.orgfrontiersin.org |
Capsular Polysaccharide Synthesis in Bacteria
D-Mannose is also a component of capsular polysaccharides (CPS) produced by various bacteria. CPS are extracellular structures that surround the bacterial cell and are often associated with virulence, providing protection against host immune responses. frontiersin.orgoup.com
The synthesis of mannose-containing capsular polysaccharides involves specific glycosyltransferases that assemble repeating units, often utilizing nucleotide-activated sugars like GDP-mannose. ontosight.aipnas.organnualreviews.org These repeating units are then transported and polymerized to form the capsule.
Examples of bacteria known to produce mannose-containing polysaccharides, including components of their CPS or O-antigens (part of lipopolysaccharide), include Streptococcus pneumoniae, Klebsiella pneumoniae, Escherichia coli, and Salinivibrio species. nih.govmdpi.comasm.orgresearchgate.net For instance, certain serotypes of Streptococcus pneumoniae have capsular polysaccharides containing repeating units that include N-acetyl-D-mannosamine (a derivative of mannose). nih.gov In Klebsiella pneumoniae, mannose-containing O antigens have been identified and shown to interact with host immune components. asm.org
Research into the biosynthesis of these capsular polysaccharides helps in understanding bacterial pathogenesis and can inform the development of vaccines and therapeutic strategies. oup.comnih.gov
Here are examples of bacterial species and the presence of mannose in their capsular polysaccharides or related structures:
| Bacterial Species | Polysaccharide Type | Mannose Presence |
| Streptococcus pneumoniae | Capsular Polysaccharide | Component of repeating units (e.g., as ManpNAc) nih.gov |
| Klebsiella pneumoniae | O Antigen (LPS) | Mannose-containing O antigens in certain serotypes asm.org |
| Escherichia coli | Capsular Polysaccharide/O Antigen | Component in some serotypes mdpi.combiorxiv.org |
| Salinivibrio sp. | O-Specific Polysaccharide | Contains 4-O-[1-Carboxyethyl]-D-Mannose mdpi.com |
Enzymology and Genetic Regulation of D Mannose Metabolism
Characterization of Key Enzymes
The initial steps of D-mannose metabolism involve its phosphorylation and subsequent isomerization and mutase reactions to prepare it for activation.
Phosphomannose Isomerase (PMI/ManA)
Phosphomannose isomerase (PMI), also known as ManA, is an enzyme that catalyzes the reversible interconversion between fructose (B13574) 6-phosphate (F6P) and mannose 6-phosphate (M6P). wikipedia.orgebi.ac.uk This reaction is the first committed step in the synthesis of GDP-α-D-mannose. unam.mx In eukaryotic organisms, PMI is involved in the synthesis of GDP-mannose and dolichol-phosphate-mannose. ebi.ac.ukuniprot.org In prokaryotes, it participates in pathways such as capsular polysaccharide biosynthesis and D-mannose metabolism. ebi.ac.ukunam.mx PMI is a monomeric enzyme that requires zinc as a cofactor. wikipedia.orgebi.ac.uk
Phosphomannomutase (PMM/ManB)
Phosphomannomutase (PMM), also referred to as ManB, catalyzes the interconversion of mannose 6-phosphate (Man-6-P) and mannose 1-phosphate (Man-1-P). nih.govproteopedia.orgnih.gov This enzyme is essential in mannose metabolism across bacteria, plants, and animals. nih.gov In humans, there are two isoforms, PMM1 and PMM2, which share significant sequence identity and similar kinetic properties in vitro as mutases, although they have different functional roles in vivo. nih.gov PMM requires bisphosphate sugars as cofactors and belongs to the family of 'glucose-bisphosphate enzymes'. core.ac.uk
GDP-Mannose Pyrophosphorylase (GMP/ManC)
GDP-mannose pyrophosphorylase (GMP), also known as ManC, is a cytoplasmic protein that catalyzes the formation of GDP-mannose from mannose 1-phosphate and GTP. medchemexpress.comuniprot.orgnih.gov This reaction is a crucial step in the biosynthesis of GDP-mannose, which serves as an activated sugar nucleotide precursor for mannose residues in glycoconjugates and cell surface polysaccharides. medchemexpress.comuniprot.org The enzyme favors the reverse reaction (transferring PPi to GMP), but the forward reaction is efficient in the cellular metabolic context. georgefox.edu
Dolichyl-Phosphate-Mannose Synthase (Dol-P-Man Synthase)
Dolichyl-phosphate-mannose synthase (DPMS; EC 2.4.1.83) catalyzes the transfer of mannose from GDP-mannose to dolichol monophosphate (Dol-P) to form dolichol phosphate (B84403) mannose (Dol-P-Man). uniprot.orgnih.gov Dol-P-Man is a key mannosyl donor in various glycosylation pathways, including N-glycosylation, glycosyl phosphatidylinositol (GPI) membrane anchoring, and O-mannosylation of proteins. uniprot.orgnih.govgenecards.org This enzyme activity has been documented in various organisms, including yeast, vertebrates, and non-vertebrates. nih.gov
GDP-D-Mannose Epimerase (GME)
GDP-D-mannose epimerase (GME, EC 5.1.3.18), also referred to as GM35E, catalyzes the reversible interconversion of GDP-D-mannose towards GDP-L-galactose. frontiersin.orgresearchgate.net In plants, GME is considered a central enzyme linking the major ascorbate (B8700270) biosynthesis pathway to primary cell wall metabolism. oup.comresearchgate.net The enzyme orchestrates a complex set of chemical reactions involving oxidation, deprotonation, protonation, and reduction to perform the double epimerization. frontiersin.org GME can also produce GDP-L-gulose in an alternative pathway. researchgate.netresearchgate.net Mutations in GME can affect plant development and growth. nih.gov
Enzyme Kinetics and Mechanistic Studies of D-Mannose Converting Enzymes
Studies on the kinetics and mechanisms of enzymes involved in D-mannose metabolism provide insights into their catalytic efficiency and regulation.
Phosphomannose isomerase (PMI) catalyzes the interconversion of M6P and F6P. wikipedia.org The mechanism involves the conversion of an aldose to a ketose, requiring the opening and closing of sugar rings. wikipedia.org A suggested mechanism in humans involves hydrogen transfer mediated by Tyr278 and proton movement mediated by an associated Zn²⁺ ion. wikipedia.org The isomerization likely proceeds via a cis-enediol mechanism. wikipedia.org
Phosphomannomutase (PMM) catalyzes the interconversion of Man-1-P and Man-6-P. proteopedia.orgnih.gov The reaction involves a two-step phosphoryl transfer with the reorientation of a reaction intermediate. biorxiv.org The enzyme is activated by transferring a phosphate group from a sugar bisphosphate, such as α-glucose 1,6-bisphosphate, to a specific residue within the active site. nih.govbiorxiv.org Studies on Pseudomonas aeruginosa PMM/phosphoglucomutase (PMM/PGM) suggest a mechanism where the enzyme phosphorylates the substrate to generate a bisphosphorylated intermediate that reorients in the active site. nih.gov The pH dependence of kinetic parameters suggests the presence of a general base and a general acid in the active site. nih.gov Human PMM1 and PMM2 have comparable kcat/Km values for the interconversion of Man-1-P to Man-6-P in vitro, approximately 10⁵ M⁻¹s⁻¹. nih.gov
GDP-mannose pyrophosphorylase (GMP) catalyzes the formation of GDP-mannose. medchemexpress.com The enzyme uses mannose 1-phosphate and GTP as substrates. medchemexpress.comuniprot.org Kinetic studies on SCO4238, a GMP in Streptomyces coelicolor, have been performed to determine parameters like Km, nH, and Vmax for its substrates, mannose-1-phosphate and mannose-6-phosphate (B13060355). microbiologyresearch.org
Dolichyl-phosphate-mannose synthase (DPMS) catalyzes the transfer of mannose from GDP-mannose to Dol-P. uniprot.orgnih.gov Kinetic studies with calf brain DPMS indicate that while the apparent Km for GDP-mannose shows no significant change upon inhibition by certain metal ions, the Vmax can be substantially reduced. nih.gov For Candida albicans DPMS, kinetic analysis showed Km values of approximately 0.2 mM for GDP-mannose for both phosphorylated and unphosphorylated enzyme forms, with Vmax values of 2000 pmol min⁻¹ mg⁻¹ protein for the phosphorylated enzyme and 3000 pmol min⁻¹ mg⁻¹ protein for the unphosphorylated enzyme. oup.com This suggests regulation by phosphorylation. oup.com DPMS activity requires divalent metal cations such as Mg²⁺, Mn²⁺, or Ca²⁺. uniprot.orgnih.gov
GDP-D-mannose epimerase (GME) catalyzes the epimerization of GDP-D-mannose. frontiersin.orgresearchgate.net The mechanism involves multiple catalytic steps, including oxidation, deprotonation, protonation, and reduction. frontiersin.org
Here is a summary of some reported kinetic parameters for selected D-mannose converting enzymes:
| Enzyme | Organism | Substrate | Parameter | Value | Notes | Source |
| Phosphomannomutase (PMM1/PMM2) | Human | Man-1-P to Man-6-P | kcat/Km | ~10⁵ M⁻¹s⁻¹ | In vitro | nih.gov |
| Phosphomannomutase/Phosphoglucomutase | P. aeruginosa | Man 6-phosphate | V/K | Equally good substrate | Compared to glucose 6-phosphate | nih.gov |
| GDP-mannose pyrophosphorylase (SCO4238) | S. coelicolor | Mannose-1-phosphate | Km | Data available in source | Specific values not extracted | microbiologyresearch.org |
| GDP-mannose pyrophosphorylase (SCO4238) | S. coelicolor | Mannose-6-phosphate | Km | Data available in source | Specific values not extracted | microbiologyresearch.org |
| Dolichyl-Phosphate-Mannose Synthase (DPMS) | C. albicans | GDP-mannose | Km | 0.2 mM | Phosphorylated and unphosphorylated | oup.com |
| Dolichyl-Phosphate-Mannose Synthase (DPMS) | C. albicans | GDP-mannose | Vmax | 2000 pmol min⁻¹ mg⁻¹ protein | Phosphorylated enzyme | oup.com |
| Dolichyl-Phosphate-Mannose Synthase (DPMS) | C. albicans | GDP-mannose | Vmax | 3000 pmol min⁻¹ mg⁻¹ protein | Unphosphorylated enzyme | oup.com |
| Dolichyl-Phosphate-Mannose Synthase (DPMS) | Calf brain | GDP-mannose | Km | No significant change | Upon inhibition by certain metal ions | nih.gov |
| Dolichyl-Phosphate-Mannose Synthase (DPMS) | Calf brain | GDP-mannose | Vmax | Reduced by >90% | Upon inhibition by certain metal ions | nih.gov |
| Dolichyl-Phosphate-Mannose Synthase (DPMS) | S. cerevisiae | Dol-P derivatives | kcat | 18.4–22.4 U/mg | Similar to natural Dol-P | oup.com |
| Dolichyl-Phosphate-Mannose Synthase (DPMS) | S. cerevisiae | Dol-P | kcat | 17.6 U/mg | Natural substrate | oup.com |
Structural Biology of D-Mannose Metabolic Enzymes and Complexes
The metabolism of D-mannose involves a series of enzymatic conversions. Key enzymes in this pathway include phosphomannose isomerase (MPI), phosphomannomutase (PMM), and GDP-mannose pyrophosphorylase (GMPP). Understanding the three-dimensional structures of these enzymes provides insights into their catalytic mechanisms and how mutations can affect their function.
Phosphomannose isomerase (MPI), also known as mannose-6-phosphate isomerase, catalyzes the reversible interconversion between mannose-6-phosphate (Man-6-P) and fructose-6-phosphate (B1210287) (Fru-6-P). ebi.ac.uk MPI belongs to the cupin superfamily and requires a bound zinc ion for activity. ebi.ac.uk Crystal structures of MPI from various organisms, such as Candida albicans, reveal a structure with three distinct domains. ebi.ac.uk The active site, located in the central domain, is a deep cavity containing the essential zinc atom and is appropriately sized to accommodate either Man-6-P or Fru-6-P. ebi.ac.uk Specific residues within the active site are crucial for substrate binding and catalysis. ebi.ac.uknih.gov
Phosphomannomutase (PMM) catalyzes the interconversion of mannose-6-phosphate (Man-6-P) to mannose-1-phosphate (Man-1-P). PMM2 is the specific isoform involved in the main mannose metabolic pathway feeding into glycosylation. Deficiencies in PMM2 impair the conversion of Man-6-P to Man-1-P, leading to reduced levels of GDP-mannose. researchgate.netnih.gov Structural studies of PMMs have contributed to understanding how mutations affect enzyme activity and substrate binding.
GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase, catalyzes the formation of GDP-mannose from Man-1-P and GTP. researchgate.netnih.gov GMPPB is the catalytic subunit responsible for this reaction in the cytosol. researchgate.netnih.gov Crystal structures of related pyrophosphorylases, such as the GDP-mannose transporter from Saccharomyces cerevisiae, have provided insights into the structural features involved in substrate binding and product release. researchgate.net GMPPB is a cytoplasmic protein, and impaired function reduces the amount of GDP-mannose available for glycosylation. nih.govnih.gov
Another enzyme involved in mannose metabolism, particularly in plants and bacteria for ascorbate and lipopolysaccharide synthesis, is GDP-mannose 3,5-epimerase (GM35E). frontiersin.org Structural analysis of GM35E from Arabidopsis thaliana shows a Rossmann-fold domain that binds NAD+ and a substrate-binding domain. frontiersin.org The enzyme functions as a dimer, with interactions between helices from the Rossmann-fold forming the dimer interface. frontiersin.org
Genetic Determinants and Transcriptional Regulation of D-Mannose Pathways
The enzymes involved in D-mannose metabolism are encoded by specific genes. Genetic variations in these genes can lead to altered enzyme activity and metabolic dysfunction.
The gene encoding phosphomannose isomerase is MPI (also known as PMI1). researchgate.net Mutations in the MPI gene are responsible for Congenital Disorder of Glycosylation type Ib (MPI-CDG). researchgate.netnih.govresearchgate.netnih.gov This disorder is inherited in an autosomal recessive manner, meaning that an individual must inherit two defective copies of the gene, one from each parent, to be affected. researchgate.netwebmd.com
Phosphomannomutase 2 (PMM2) is encoded by the PMM2 gene. researchgate.netappliedtherapeutics.com Mutations in PMM2 are the most common cause of Congenital Disorders of Glycosylation (CDG), specifically PMM2-CDG (formerly known as CDG-Ia). nih.govappliedtherapeutics.comnih.govwikipedia.orgwikipedia.org Like MPI-CDG, PMM2-CDG is an autosomal recessive disorder. appliedtherapeutics.commedlineplus.gov Over 100 mutations in the PMM2 gene have been identified that impair the enzyme's activity. nih.govappliedtherapeutics.com
The gene encoding GDP-mannose pyrophosphorylase B is GMPPB. nih.govgenecards.org Mutations in GMPPB are associated with a range of neuromuscular disorders, including congenital muscular dystrophy and limb-girdle muscular dystrophy, often referred to as GMPPB-related disorders or dystroglycanopathies. nih.govnih.govnih.govfrontiersin.org These disorders are also inherited in an autosomal recessive manner. nih.govnih.gov
Transcriptional regulation of these genes ensures that the levels of D-mannose metabolic enzymes are appropriately controlled in response to cellular needs and substrate availability. While specific details on the transcriptional regulation of human MPI, PMM2, and GMPPB genes were not extensively covered in the search results, studies in other organisms provide some insights. For instance, in bacteria like Vibrio cholerae and Bacillus subtilis, transcriptional activators like ManR regulate the expression of mannose utilization operons in response to mannose 6-phosphate and other related sugars. nih.govnih.govasm.orgasm.org In plants, the D-mannose/L-galactose pathway, involved in ascorbate biosynthesis, is subject to light-mediated transcriptional regulation, with transcription factors like SlbHLH59 in tomato directly binding to the promoters of genes in this pathway, including SlPMM and SlGMP. biorxiv.orgnih.govresearchgate.netplos.orgfrontiersin.org These examples highlight that transcriptional control plays a crucial role in modulating the activity of mannose metabolic pathways.
Functional Consequences of Enzyme Deficiencies on D-Mannose Metabolism
Deficiencies in the enzymes of D-mannose metabolism have significant functional consequences, primarily affecting glycosylation, a critical post-translational modification of proteins and lipids.
Phosphomannose Isomerase (MPI) Deficiency (MPI-CDG) : A deficiency in MPI leads to the inability to efficiently convert Fru-6-P to Man-6-P. researchgate.netresearchgate.netontosight.ai This blocks the endogenous synthesis of mannose from glucose, a major source of mannose for glycosylation. researchgate.net Consequently, there is a reduced supply of Man-6-P, which is a precursor for GDP-mannose and dolichol-phosphate-mannose, both essential for N-linked glycosylation. researchgate.netnih.govoup.comjci.org The functional consequence is hypoglycosylation of serum and cellular glycoproteins. researchgate.net
MPI-CDG patients typically present with severe gastrointestinal and hepatic involvement, including chronic diarrhea, protein-losing enteropathy, hypoglycemia, coagulopathy, and hepatic fibrosis. researchgate.netnih.govresearchgate.netnih.govtestcatalog.orgresearchgate.net Unlike many other CDGs, neurological manifestations are often absent in MPI-CDG. researchgate.netnih.govresearchgate.netnih.govtestcatalog.orgresearchgate.net The accumulation of Man-6-P due to the blocked catabolic route can also inhibit glycolysis, potentially leading to ATP depletion in certain contexts. nih.gov
Phosphomannomutase 2 (PMM2) Deficiency (PMM2-CDG) : PMM2 deficiency impairs the conversion of Man-6-P to Man-1-P, a crucial step before the formation of GDP-mannose. researchgate.netnih.gov This leads to a significant reduction in GDP-mannose concentration, which is vital for the assembly of the dolichol-linked oligosaccharide precursor required for N-glycosylation. researchgate.netnih.govwikipedia.orgoup.com The primary functional consequence is severe hypoglycosylation of N-glycoproteins. researchgate.netmdpi.com
PMM2-CDG is the most common and often severe type of CDG, affecting multiple organ systems. nih.govappliedtherapeutics.comnih.govwikipedia.org Clinical manifestations are broad and can include hypotonia, psychomotor retardation, cerebellar hypoplasia, cerebral atrophy, developmental delays, intellectual disability, liver dysfunction, coagulopathy, and endocrine abnormalities. nih.govnih.govappliedtherapeutics.comnih.govwikipedia.orgwikipedia.org The severity and specific symptoms can vary widely among affected individuals. appliedtherapeutics.commayocliniclabs.com
GDP-Mannose Pyrophosphorylase B (GMPPB) Deficiency : Deficiency in GMPPB reduces the production of GDP-mannose, impacting O-mannosylation, particularly of alpha-dystroglycan (α-DG). nih.govnih.govnih.gov This impaired O-mannosylation disrupts the link between α-DG and extracellular matrix proteins, leading to a group of disorders known as dystroglycanopathies. nih.govnih.gov
GMPPB-related disorders present with a spectrum of clinical severity, ranging from severe congenital muscular dystrophy with brain and eye abnormalities to milder forms of limb-girdle muscular dystrophy. nih.govnih.gov Some patients may also experience recurrent rhabdomyolysis or congenital myasthenic syndrome due to altered glycosylation of proteins at the neuromuscular junction. nih.govnih.gov
The functional consequences of these enzyme deficiencies highlight the critical role of D-mannose metabolism in maintaining normal cellular function and the severe impact that disruptions in this pathway can have on human health.
Data Tables
Here are some interactive data tables summarizing key information about the discussed enzyme deficiencies:
D Mannose in Cellular and Molecular Interactions
D-Mannose Binding to Lectins and Receptor Proteins
The specific structural arrangement of hydroxyl groups in D-mannose allows it to be a preferred ligand for a variety of lectins and receptor proteins across different organisms. This binding is often calcium-dependent and facilitates diverse downstream effects, including immune activation and cellular uptake.
Mammalian Mannose-Binding Lectins (MBLs): Structure and Carbohydrate Recognition Domains
Mammalian Mannose-Binding Lectins (MBLs) are key components of the innate immune system, functioning as pattern recognition molecules. MBLs belong to the collectin family and are characterized by a structure that includes an N-terminal cysteine-rich domain, a collagen-like region, a neck region, and C-terminal carbohydrate-recognition domains (CRDs) oup.comnih.govnih.gov. The CRDs are responsible for binding to specific carbohydrate ligands, such as mannose, N-acetylglucosamine, and fucose, often found on the surface of microorganisms nih.govnih.govwikipedia.org.
The carbohydrate recognition domains in human MBL are positioned approximately 45 Å apart, allowing for the recognition of specific arrangements of sugar residues on pathogen surfaces oup.comnih.gov. MBL circulates in serum as oligomers of trimers, which can further assemble into larger bouquet-like structures, enhancing their ability to bind to multivalent carbohydrate displays on pathogens oup.comresearchgate.netpreprints.org. The binding of mannose to the CRD is a calcium-dependent process, involving coordinate bonds with specific hydroxyl groups of mannose and interactions with nearby amino acid residues within the binding site researchgate.netpreprints.org.
MBL-Associated Serine Proteases (MASPs) and Complement Activation
MBL plays a critical role in activating the lectin pathway of the complement system through its association with MBL-associated serine proteases (MASPs) oup.comnih.govmdpi.com. There are three main MASPs: MASP-1, MASP-2, and MASP-3, which form complexes with MBL and ficolins mdpi.comrupress.orgaai.org.
The primary function in complement activation is attributed to MASP-2, which is responsible for cleaving complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a) nih.govnih.govmdpi.comaai.org. This convertase is essential for the downstream activation of the complement cascade, resulting in opsonization, inflammation, and lysis of pathogens rupress.orgaai.org.
MASP-1 is also involved in the lectin pathway activation, potentially by autoactivating first and then activating MASP-2 nih.gov. MASP-1 has also been implicated in other proteolytic systems, including the coagulation cascade and the kinin-generating contact system nih.gov. MASP-3 has a distinct role, primarily involved in the activation of pro-factor D in the alternative pathway of complement nih.govrupress.orgaai.org.
The binding of MBL to microbial mannose-rich glycans triggers a conformational change in the associated MASPs, leading to their activation and the initiation of the complement cascade nih.gov.
Here is a table summarizing the roles of MASPs in complement activation:
| MASP Type | Primary Role in Complement Activation | Other Implicated Functions |
| MASP-1 | Autoactivation, activates MASP-2, contributes to C4 and C2 cleavage. nih.govmdpi.com | Coagulation cascade, kinin generation, cellular activation via PAR cleavage. nih.gov |
| MASP-2 | Cleaves C4 and C2 to form C3 convertase (C4b2a). nih.govnih.govmdpi.comaai.org | |
| MASP-3 | Activates pro-factor D in the alternative pathway. nih.govrupress.orgaai.org |
Mannose Receptor (MR) Ligand Binding and Endocytosis
The Mannose Receptor (MR), also known as CD206, is a C-type lectin primarily expressed on the surface of macrophages, dendritic cells, and endothelial cells wikipedia.orgnih.govresearchgate.net. It functions as an endocytic receptor, recognizing and internalizing a variety of ligands, including those with terminal mannose, fucose, or N-acetylglucosamine residues wikipedia.orgresearchgate.netmolbiolcell.org.
The MR contains multiple C-type lectin domains (CTLDs) in its extracellular region responsible for ligand binding nih.govresearchgate.net. Upon binding to mannosylated ligands, the MR is internalized through clathrin-mediated endocytosis wikipedia.orgnih.govmolbiolcell.org. This process is facilitated by specific motifs in the cytoplasmic tail of the receptor nih.gov.
The endocytosis mediated by the MR is crucial for several cellular functions, including the clearance of glycoproteins from circulation and the uptake and presentation of antigens by immune cells wikipedia.orgnih.gov. For instance, mannosylated antigens internalized by immature dendritic cells via the MR can be transported to endocytic compartments for processing and loading onto MHC molecules for presentation to T cells wikipedia.org. The MR also plays a role in the internalization of certain pathogens that display mannose-rich glycans on their surface wikipedia.org.
Here is a table highlighting key aspects of Mannose Receptor function:
| Feature | Description |
| Primary Cell Expression | Macrophages, Dendritic Cells, Endothelial Cells. wikipedia.orgnih.govresearchgate.net |
| Recognized Ligands | Terminal mannose, fucose, N-acetylglucosamine. wikipedia.orgresearchgate.netmolbiolcell.org |
| Mechanism of Internalization | Clathrin-mediated endocytosis. wikipedia.orgnih.govmolbiolcell.org |
| Key Functions | Glycoprotein (B1211001) clearance, antigen uptake and presentation, pathogen internalization. wikipedia.orgnih.gov |
Plant Mannose-Binding Lectins (MBLs) and Their Glycan Specificity
Mannose-binding lectins are also widely distributed in plants, where they are believed to play roles in defense against pathogens and predators nih.govnih.gov. Plant MBLs exhibit structural diversity, but they share the ability to specifically recognize and bind to mannose-containing glycans nih.govnih.govresearchgate.net.
The carbohydrate-binding sites in plant MBLs typically consist of a central pocket that binds a single mannose molecule, surrounded by a more extended area that interacts with larger mannose-containing N-glycan chains nih.govresearchgate.net. This structural arrangement contributes to their specificity towards different types of mannosylated glycans, including high-mannose and complex N-glycans nih.govresearchgate.net.
Examples of plant mannose-binding lectins include those from the Liliaceae and Amaryllidaceae families among monocots, and the Fabaceae family among dicots nih.gov. Some plant MBLs, like those from the Vicieae tribe (e.g., pea lectin and lentil lectin), show specificity for the α1,6-fucosylated core Man₃GlcNAc₂ found in complex and hybrid glycans ugent.bemdpi.com. Others, such as GNA-related lectins from monocots, preferentially interact with high-mannose glycans containing a non-fucosylated Man₃GlcNAc₂ core mdpi.com. This specificity makes plant MBLs valuable tools for studying and characterizing cellular glycans nih.gov.
D-Mannose Influence on Cell Signaling Pathways
Beyond its role in direct binding interactions, D-mannose can also influence cellular signaling pathways. Research suggests that D-mannose can impact pathways involved in cell differentiation and metabolism.
For example, D-mannose has been shown to inhibit the adipogenic differentiation of adipose tissue-derived stem cells by influencing the MAPK signaling pathway nih.govresearchgate.net. Studies have indicated that D-mannose intervention can inhibit the activation of the MAPK pathway, as evidenced by reduced levels of phosphorylated JNK, ERK, and p38 proteins nih.gov. This suggests a role for D-mannose in modulating signaling cascades that regulate cell fate decisions.
Furthermore, D-mannose has been reported to influence the PI3K/AKT signaling pathway, also contributing to the reduction of adipogenesis nih.gov. These findings highlight the potential of D-mannose to modulate intracellular signaling networks.
D-Mannose Mediated Cellular Metabolic Reprogramming
D-mannose can also induce cellular metabolic reprogramming, impacting key metabolic pathways within cells. This metabolic influence has been observed in various cell types, including immune cells and cancer cells.
In T cells, diminished mannose metabolism has been identified as a characteristic of T cell dysfunction nih.govbmj.com. Conversely, supplementing with D-mannose can enhance anti-tumor activity and limit exhaustion differentiation in T cells by inducing intracellular metabolic programming nih.govbmj.comresearchgate.net. Mechanistically, D-mannose treatment has been shown to increase the O-GlcNAcylation of β-catenin, which helps preserve Tcf7 expression and epigenetic stemness, promoting stem-like programs in T cells nih.govbmj.comresearchgate.net. D-mannose treatment has been shown to shift metabolic programming away from glycolysis in these cells bmj.comresearchgate.net.
In the context of cancer cells, the influx of mannose, particularly when exceeding the cell's metabolic capacity to process it via enzymes like phosphomannose isomerase (PMI), can lead to metabolic remodeling elifesciences.orgmdpi.com. This can result in the accumulation of mannose-6-phosphate (B13060355), which can suppress enzymes involved in glucose metabolism, including hexokinase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase (G6PD), thereby impairing glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) mdpi.com. This metabolic disruption can impact processes like DNA synthesis and repair elifesciences.org.
D-mannose has also been shown to suppress glycolysis and the AKT/mTOR signaling pathway in γδ T cells, contributing to the alleviation of murine psoriasis frontiersin.org. This further underscores the ability of D-mannose to influence cellular metabolism and signaling in immune cells.
The metabolic effects of D-mannose can lead to a state of metabolic quiescence in some cells, impacting processes like mitochondrial respiration and extracellular acidification researchgate.net.
Here is a table summarizing some observed metabolic effects of D-Mannose:
| Cell Type | Observed Metabolic Effect | Involved Pathway/Mechanism |
| T cells | Enhances anti-tumor activity, limits exhaustion differentiation. nih.govbmj.comresearchgate.net | Intracellular metabolic programming away from glycolysis, increased O-GlcNAcylation of β-catenin. nih.govbmj.comresearchgate.net |
| Adipose Tissue-Derived Stem Cells | Inhibits adipogenic differentiation. nih.govresearchgate.netnih.gov | Inhibition of MAPK and PI3K/AKT signaling pathways. nih.govresearchgate.netnih.gov |
| Cancer Cells | Impairs glycolysis and pentose phosphate pathway. mdpi.com Slows cell cycle, impairs DNA synthesis. elifesciences.org | Accumulation of mannose-6-phosphate, suppression of HK, PGI, G6PD. mdpi.com Depletion of dNTPs. elifesciences.org |
| γδ T cells | Suppresses γδ T cells. frontiersin.org | Inhibition of glycolysis and AKT/mTOR signaling. frontiersin.org |
Impact on Glycolytic Flux and ATP Homeostasis
Intracellular D-mannose can be phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P) researchgate.netnih.govresearchgate.netnih.govhmdb.ca. This intermediate can then be converted to fructose-6-phosphate (B1210287) (Fru-6-P) by phosphomannose isomerase (PMI), allowing it to enter the glycolytic pathway researchgate.netnih.govresearchgate.netnih.govhmdb.ca. However, the accumulation of high intracellular concentrations of Man-6-P has been shown to impede glycolysis researchgate.netnih.govmdpi.comelifesciences.org. This occurs through the inhibition of key glycolytic enzymes, including hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase researchgate.netnih.govmdpi.comelifesciences.org. This inhibitory effect on glycolysis can lead to a reduction in ATP production researchgate.netelifesciences.org. The sensitivity of cells to this mannose-induced glycolytic inhibition is influenced by the intracellular levels of PMI; cells with lower PMI activity are more susceptible to the accumulation of Man-6-P and the consequent disruption of glycolysis nih.govnih.govmdpi.comelifesciences.org. Studies have indicated that mannose challenge can result in a decrease in extracellular acidification rate (ECAR), a measure of glycolytic flux, and reduced ATP production rates in certain human cancer cells elifesciences.org.
Interplay with Other Carbohydrate Metabolism Pathways
The metabolism of D-mannose is closely intertwined with glucose metabolism, primarily through the action of PMI, which catalyzes the interconversion of Man-6-P and Fru-6-P researchgate.netnih.govresearchgate.netnih.govhmdb.ca. Fru-6-P is a central intermediate not only in glycolysis but also in the pentose phosphate pathway (PPP) mdpi.com. The accumulation of Man-6-P, particularly in cells with deficient PMI activity, can lead to the inhibition of glucose-6-phosphate dehydrogenase (G6PD), a crucial enzyme in the PPP, thereby impairing this pathway mdpi.com. Beyond energy metabolism, D-mannose is a vital component in the process of N-linked glycosylation, a significant post-translational modification of proteins nih.govhmdb.cawikipedia.org. Intracellular Man-6-P serves as a precursor for the synthesis of GDP-mannose, which is essential for the assembly of N-glycans nih.govelifesciences.org. While the absence of mannose can severely impair N-glycosylation in certain cell types, high intracellular mannose levels resulting from PMI deficiency may not significantly impact N-glycosylation, suggesting that the effects of mannose accumulation on glycolysis and other pathways can be distinct from its role in glycosylation elifesciences.org. D-mannose is also linked to other metabolic pathways such as galactose metabolism and amino sugar and nucleotide sugar metabolism hmdb.caecmdb.ca.
D-Mannose Modulation of Specific Cellular Processes
D-Mannose exerts modulatory effects on various specific cellular processes, particularly within the immune system and in the context of cellular aging.
Regulation of Macrophage Function
D-Mannose has been shown to modulate the function of macrophages, key players in the innate immune response. It can suppress the activation of macrophages and reduce the production of inflammatory cytokines nih.govresearchgate.netnih.gov. Specifically, D-mannose has been observed to inhibit lipopolysaccharide (LPS)-induced M1 polarization of macrophages, which is associated with a pro-inflammatory phenotype. This effect may be mediated through the down-regulation of the NF-κB signaling pathway, potentially linked to AMPK activation nih.govresearchgate.net. Furthermore, D-mannose acts as an inhibitor of vacuolar-type H+-ATPase (V-ATPase), interfering with the lysosomal translocation of ATP6V1B2. This disruption impairs the acidification of lysosomes, consequently inhibiting the phagocytic capacity of macrophages and their ability to kill bacteria nih.govresearchgate.net. D-mannose can also suppress the production of interleukin-1β (IL-1β) in macrophages. This suppression is thought to occur because D-mannose impairs glucose metabolism and increases intracellular Man-6-P levels, which in turn inhibits succinate-mediated HIF-1α activation researchgate.netnih.gov. Research also indicates that D-mannose can decrease oxidative stress and block phagocytosis in macrophages and microglia, potentially by interacting with the macrophage mannose receptor (MMR, CD206) pnas.org.
Influence on T-Cell Programming and Differentiation
The metabolic status of T cells significantly impacts their differentiation and function. Studies have revealed that impaired mannose metabolism is a characteristic feature of exhausted CD8+ T cells nih.govbmj.comresearchgate.net. Supplementation with D-mannose has demonstrated the capacity to enhance anti-tumor activity and limit the differentiation towards an exhausted phenotype in T cells nih.govbmj.comresearchgate.net. Mechanistically, D-mannose treatment can induce a shift in intracellular metabolic programming, moving away from glycolysis. It can also increase the O-GlcNAcylation of β-catenin, which helps preserve the expression of Tcf7 and maintain epigenetic stemness, thereby promoting the development of stem-like programs in T cells nih.govbmj.comresearchgate.net. Beyond anti-tumor immunity, D-mannose has been shown to promote the expansion of regulatory T (Treg) cells, which play a crucial role in maintaining immune tolerance nih.govfrontiersin.org. It may also dampen antigen-specific T cell activation by inhibiting the maturation of dendritic cells nih.gov.
D Mannose in Diverse Biological Systems
D-Mannose in Microbial Physiology and Pathogenesis
D-mannose plays significant roles in the biology of microorganisms, influencing their interactions with host organisms and contributing to their structural integrity. Its presence and metabolism in bacteria, particularly pathogens and symbionts, are areas of active research.
Role in Bacterial Adhesion Mechanisms (e.g., FimH Adhesins)
A well-established function of D-mannose in microbial pathogenesis is its involvement in bacterial adhesion, particularly in the context of urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC). UPEC strains commonly express type 1 fimbriae, hair-like appendages tipped with the FimH adhesin. mdpi.com FimH is a lectin that specifically binds to mannosylated glycoproteins on the surface of host epithelial cells, including those lining the urinary tract. nih.govresearchgate.net This interaction is crucial for bacterial attachment and colonization, representing a key virulence factor in UTI pathogenesis. nih.govfrontiersin.org
Research has demonstrated that free D-mannose molecules can act as competitive inhibitors of this adhesion. frontiersin.orgnih.gov By binding to the mannose-binding pocket of FimH, D-mannose saturates the adhesins on the bacterial surface, thereby preventing their attachment to the urothelium. researchgate.netfrontiersin.orgnih.gov This competitive inhibition can lead to the bacteria being flushed away by urinary flow. frontiersin.org Structural analysis has revealed that FimH can deeply envelop mannose molecules, with hydrogen bonds playing a primary role in this complex. nih.gov The affinity of mannose for FimH is notably high compared to other monosaccharides like fructose (B13574) or glucose. nih.gov Studies, including in vivo experiments in mice, have shown that D-mannose can block the adhesion and invasion of E. coli and prevent biofilm formation in the urinary tract epithelium. researchgate.net This mechanism provides a scientific rationale for exploring mannose-based strategies to prevent bacterial adhesion. frontiersin.orgnih.gov The anti-adhesive effect of D-mannose is considered a physical mechanism, not a pharmacological one affecting the host or the microorganism directly, and it carries a negligible risk of inducing bacterial resistance, unlike antibiotics. frontiersin.org
Beyond E. coli, type 1 fimbriae are also found in other bacteria within the Enterobacteriaceae family, such as Klebsiella pneumoniae. nih.gov In vitro studies suggest that D-mannose can also inhibit the adhesion of clinical isolates of K. pneumoniae. nih.gov
Contribution to Microbial Cell Wall Integrity and Structure
While D-mannose is perhaps most recognized for its role in bacterial adhesion, mannose-containing polysaccharides, often referred to as mannans, are also significant components of the cell walls in various microorganisms, including fungi and bacteria. researchgate.net In yeast cell walls, such as those of Saccharomyces cerevisiae, mannans with mixed linkages (e.g., (1→6) and (1→2)-linked α-mannosyl residues) have been reported. researchgate.net Fungal cell walls can contain galactomannan. researchgate.net In bacteria like Rahnella aquatilis, mannan (B1593421) containing (1→6) and (1→3)-linked α-mannosyl residues has been isolated. researchgate.net The Chinese caterpillar fungus (Cordyceps militaris) has cell walls with a (1→4)-α-D-mannose backbone. researchgate.net
The synthesis and transport of mannose-containing molecules are crucial for maintaining cell wall integrity in these organisms. For example, in Saccharomyces cerevisiae, the GDP-mannose transporter gene VRG4 is essential for cell wall biosynthesis. scialert.net Mutations in this gene can lead to profoundly compromised cell walls, characterized by increased sensitivity to agents that interfere with cell wall assembly, such as Congo red. scialert.net These mutants may also show increased chitin (B13524) levels in the cell wall, potentially as a compensatory mechanism to strengthen the compromised structure. scialert.net Despite these significant alterations in the cell wall, vrg4-2 mutants have been observed to exhibit near-normal growth, suggesting that while the mutation affects cell wall structure, its impact on general cellular metabolism may be less pronounced. scialert.net
D-Mannose Metabolism in Specific Pathogens and Symbionts
D-mannose metabolism varies among different microorganisms, reflecting their ecological niches and lifestyles, including pathogenic and symbiotic relationships. While glucose is often the primary focus of sugar metabolism studies, other hexoses like mannose also play important roles. nih.gov
In uropathogenic E. coli (UPEC), D-mannose is not a preferred carbon source for metabolism and growth compared to sugars like D-glucose, D-fructose, and L-arabinose. mdpi.com This aligns with the understanding that the primary interaction of D-mannose with UPEC in the context of UTIs is through binding to the FimH adhesin rather than serving as a major metabolic substrate. mdpi.com
In symbiotic relationships, mannose metabolism can be crucial for the interaction between the symbiont and its host. For instance, in the dual bacterial symbiosis of sharpshooters (Homalodisca coagulata), the gamma-proteobacterium symbiont Baumannia cicadellinicola appears to acquire sugars, including potentially mannose, from its host for energy metabolism. plos.org Genomic analysis of Baumannia cicadellinicola indicates the presence of a complete mannose phosphotransferase permease system, suggesting a mechanism for importing mannose. plos.org This imported mannose could then be channeled into glycolysis. plos.org
Another example involves the highly specific mutualistic association between marine nematodes (Stilbonematinae) and thiotrophic ectosymbiotic bacteria. researchgate.net Studies on several nematode species have shown that incubation with D-mannose can lead to the detachment of symbionts in some species, suggesting an involvement of D-mannose residues on the bacterial surface in the attachment mechanism. researchgate.net Lectin-binding studies have confirmed the presence of accessible D-mannose on the symbionts of certain Laxus species. researchgate.net This indicates that mannose residues on the bacterial surface play a role in the recognition and binding mediated by a host-origin mannose/rhamnose-specific lectin. researchgate.net
Metabolomic studies in the context of plant-pathogen interactions have also revealed changes in mannose accumulation. For example, infection of potatoes with different strains of Potato virus Y (PVY) was shown to stimulate the accumulation of mannose, among other metabolites. frontiersin.org This suggests that alterations in mannose metabolism can be a part of the host plant's response to pathogen infection or potentially manipulated by the pathogen. frontiersin.org
D-Mannose in Plant Metabolism and Development
D-mannose is an important sugar in plants, participating in essential metabolic pathways and contributing to the structural integrity of cell walls.
Connection to Ascorbate (B8700270) (Vitamin C) Biosynthesis
D-mannose plays a key role in the primary pathway for L-ascorbic acid (vitamin C) biosynthesis in plants, known as the Smirnoff-Wheeler pathway. nih.govpnas.orgbiorxiv.org This pathway, which does not involve the inversion of the glucose carbon skeleton, utilizes D-mannose and L-galactose as key intermediates. pnas.orgnih.gov
The biosynthesis begins with the conversion of D-glucose-6-phosphate through a series of enzymatic steps involving phosphoglucose (B3042753) isomerase, phosphomannose isomerase, and phosphomannomutase to form D-mannose-1-phosphate. biorxiv.org D-mannose-1-phosphate is then converted to GDP-D-mannose by GDP-mannose pyrophosphorylase (also known as VTC1 in Arabidopsis). pnas.orgbiorxiv.orgpnas.org GDP-D-mannose is a crucial intermediate, serving as a precursor not only for ascorbate biosynthesis but also for the synthesis of cell wall polysaccharides and protein glycosylation. nih.govbiorxiv.orgpnas.org
GDP-D-mannose is then epimerized to GDP-L-galactose by GDP-D-mannose epimerase (GME). nih.govbiorxiv.orgoup.com This step is considered a central point connecting ascorbate biosynthesis to cell wall metabolism. oup.com Subsequent enzymatic reactions convert GDP-L-galactose through L-galactose and L-galactono-1,4-lactone to L-ascorbic acid. biorxiv.orgnih.gov
Genetic evidence supports the involvement of D-mannose in this pathway. Studies on Arabidopsis mutants deficient in ascorbate, such as vtc1, have shown defects in the conversion of D-mannose to ascorbate. pnas.org Feeding studies with labeled mannose have demonstrated that a significant percentage of the label appears in ascorbate within a few hours in Arabidopsis leaves. pnas.org The identification of enzymes like GDP-mannose pyrophosphorylase and GDP-D-mannose epimerase involved in the conversion of mannose derivatives further supports this pathway. nih.govpnas.orgpnas.org
The link between ascorbate and plant growth is also highlighted by the connection between the ascorbate biosynthetic pathway and cell wall biosynthesis, both utilizing GDP-D-mannose as a precursor. oup.com
Integration into Plant Cell Wall Polysaccharides (e.g., Rhamnogalacturonan-II, Glucomannans)
D-mannose, in its activated form GDP-D-mannose, is a vital precursor for the synthesis of several important plant cell wall polysaccharides. pnas.orgoup.com These include pectins, such as rhamnogalacturonan-II (RG-II), and hemicelluloses like glucomannans and galactomannans. pnas.orgoup.com
Rhamnogalacturonan-II (RG-II) is a structurally complex pectic polysaccharide found in the primary cell walls of vascular plants. uga.edunih.govwikipedia.org Although it is a minor component, RG-II is crucial for cell wall integrity and normal plant growth and development. uga.edunih.govwikipedia.org It is composed of a variety of glycosyl residues, and its structure is highly conserved across vascular plants. nih.govwikipedia.org RG-II exists in the primary wall as a dimer cross-linked by a borate (B1201080) diester, which is essential for forming a three-dimensional pectic network. uga.edunih.gov The biosynthesis of RG-II requires GDP-D-mannose as a precursor for some of its constituent sugars, such as L-fucose and L-galactose, which are derived from GDP-D-mannose through epimerization and other reactions. pnas.orgoup.com Alterations in enzymes involved in GDP-D-mannose metabolism, such as GDP-D-mannose epimerase, can affect the structure of RG-II and lead to growth defects in plants. oup.comnih.gov
Glucomannans and galactomannans are major hemicellulose components in the cell walls of some plants and also serve as important carbohydrate storage molecules in certain seeds. researchgate.netpnas.org Glucomannans are linear polysaccharides primarily composed of β-(1→4)-linked mannose and glucose residues. scionresearch.com Galactomannans have a β-(1→4)-linked mannose backbone with α-galactose residues attached. scionresearch.com The mannose residues incorporated into the backbone of these polysaccharides are derived from GDP-D-mannose. pnas.orgnih.gov The synthesis of the mannan backbone in these polysaccharides is catalyzed by Cellulose Synthase-Like A (CSLA) proteins, which transfer mannosyl residues from GDP-D-mannose. nih.gov Deficiencies in genes involved in GDP-D-mannose generation can lead to reduced levels of glucomannan (B13761562) in plant cell walls. nih.gov
The interconnectedness of pathways utilizing GDP-D-mannose highlights its central role in coordinating ascorbate biosynthesis and the synthesis of essential cell wall components, both critical for plant growth, development, and stress response. oup.com
Tissue-Specific Roles in Plant Growth and Reproduction
D-mannose and its metabolic derivatives are involved in essential processes in plants, including cell wall biosynthesis and the synthesis of ascorbic acid (Vitamin C). nih.govnih.govfrontiersin.org GDP-D-mannose, a precursor derived from D-mannose metabolism, is crucial for the synthesis of non-cellulosic cell wall polysaccharides like pectin (B1162225) rhamnogalacturonan-II (RG-II) and hemicelluloses such as (galacto)glucomannans. nih.gov
While D-mannose is a natural sugar, high concentrations can be toxic to plants, inhibiting root growth and respiration in species like wheat and tomato. nih.gov This toxicity is attributed to the uptake and conversion of D-mannose to mannose-6-phosphate (B13060355) (Man-6-P), which accumulates due to a deficiency in mannose-6-phosphate isomerase (MPI). nih.gov The accumulation of Man-6-P inhibits phospho-glucose isomerase, disrupting glycolysis. nih.gov This sensitivity to D-mannose has been exploited in plant biotechnology as a selection system for transgenic plants, where the introduction of a manA gene encoding phosphomannose isomerase allows transformed cells to utilize mannose for growth, while untransformed cells are inhibited. researchgate.net This system has been successfully applied in various plant species, including maize, wheat, and sugarbeet. researchgate.net
D-Mannose Research in Non-Human Animal Models
Research utilizing non-human animal models has provided valuable insights into the metabolism and physiological roles of D-mannose beyond its known role in glycosylation. These studies have explored its comparative metabolism across species and investigated its specific effects on various physiological systems.
Comparative Metabolism Across Species
The metabolism of D-mannose involves its uptake by cells and subsequent phosphorylation to mannose-6-phosphate (Man-6-P). nih.gov In mammalian cells, a large proportion of intracellular mannose is typically converted to fructose-6-phosphate (B1210287) (Fru-6-P) by phosphomannose isomerase (MPI) and enters the glycolytic pathway. nih.govbiorxiv.org A smaller percentage is utilized for N-glycosylation. nih.gov
Studies in animals like rats and mice have shown that gavaged or injected D-mannose is catabolized, with a small percentage incorporated into glycoproteins in various tissues. nih.gov Plasma mannose levels can be influenced by factors such as feeding and insulin (B600854) administration. researchgate.net Postprandial plasma mannose concentrations have been observed to decrease in some animal models, such as dogs, which contrasts with observations in humans where levels may increase. researchgate.net This difference might be related to species-specific responses to insulin. researchgate.net
The efficiency of mannose metabolism via MPI can vary. In some instances, such as in isolated enterocytes from chickens and rats, a portion of taken-up mannose appears to escape rapid metabolism by MPI, remaining as free mannose. oup.com This suggests that while MPI is a key enzyme, the extent of mannose catabolism can differ depending on the tissue and species. oup.com
Investigating Specific Physiological Roles in Animal Systems (e.g., bone physiology, hepatic lipid metabolism)
Animal models have been instrumental in exploring the effects of D-mannose on specific physiological processes.
Bone Physiology: Research in mice and rats has indicated a role for D-mannose in bone health. Studies have shown that D-mannose supplementation can attenuate bone loss in models of senility and estrogen deficiency in mice. mdpi.comresearchgate.netnih.gov D-mannose has been observed to improve cortical bone volume and trabecular bone microstructure in mice while downregulating factors related to osteoclastogenesis. mdpi.comnih.gov It appears to suppress osteoclastogenesis, the process of osteoclast formation, without significantly affecting osteoblasts, the bone-forming cells. nih.govnih.gov The bone-protective effects of D-mannose may be mediated, in part, by inhibiting osteoclast cell fusion and through anti-inflammatory effects, potentially involving regulatory T cells. researchgate.netnih.govnih.govresearchgate.net D-mannose has also shown protective effects against bone loss under simulated weightlessness in rats, mediated by inhibiting osteoclast cell fusion. researchgate.netnih.gov
Hepatic Lipid Metabolism: Studies in mouse models of alcoholic liver disease (ALD) have investigated the impact of D-mannose on hepatic lipid metabolism. D-mannose supplementation has been shown to significantly attenuate hepatic steatosis, characterized by excessive lipid accumulation in hepatocytes. nih.govnih.govfrontiersin.org This effect appears to involve the regulation of lipid metabolism by rescuing the ethanol-mediated reduction of fatty acid oxidation genes (such as PPARα, ACOX1, and CPT1) and the elevation of lipogenic genes (like SREBP1c, ACC1, and FASN). nih.govnih.govfrontiersin.org The PI3K/Akt/mTOR signaling pathway has been implicated in mediating this effect of D-mannose on lipid metabolism in hepatocytes. researchgate.netnih.govnih.gov Further research using a mouse model of diet-induced hepatic steatosis and fibrosis (MASH) demonstrated that mannose treatment dampened liver steatosis, triglycerides, and cholesterol. biorxiv.org Transcriptomic analysis in this model suggested that mannose may exert its effects by dampening fructose uptake and metabolism pathways, specifically by reducing Ketohexokinase (KHK) levels. biorxiv.org
Other Physiological Roles: Animal models have also been used to explore the effects of D-mannose on other systems. For example, D-mannose has been investigated for its potential in preventing urinary tract infections (UTIs) in animal models, where the proposed mechanism involves interfering with the binding of uropathogenic Escherichia coli (UPEC) to bladder epithelial cells via the FimH adhesin. dovepress.comnih.govisrctn.com Studies in mice have also explored the effects of D-mannose in models of autoimmune diseases like lupus and ulcerative colitis, suggesting potential immunomodulatory effects, including the expansion of regulatory T cells. springermedizin.defrontiersin.org
Data Table: Effects of D-Mannose in Animal Models
| Animal Model | Condition Studied | Observed Effect of D-Mannose Supplementation | Proposed Mechanism(s) | Source(s) |
| Mice | Senile and Estrogen Deficiency Bone Loss | Attenuated bone loss, improved cortical bone volume and trabecular bone microstructure, downregulated osteoclastogenesis-related factors. mdpi.comnih.gov | Suppression of osteoclastogenesis, anti-inflammatory effects, potentially involving regulatory T cells. researchgate.netnih.govresearchgate.net | mdpi.comresearchgate.netnih.govresearchgate.net |
| Rats | Simulated Weightlessness Bone Loss | Prevented bone mass decrease, improved bone morphological indices, increased bone strength. nih.gov | Inhibition of osteoclast proliferation and fusion. nih.gov | researchgate.netnih.gov |
| Mice | Alcoholic Liver Disease (ALD) | Attenuated hepatic steatosis, reduced hepatocyte lipid deposition. nih.govnih.gov | Regulation of lipid metabolism by influencing fatty acid oxidation and lipogenic genes, involvement of PI3K/Akt/mTOR signaling pathway. researchgate.netnih.govnih.govfrontiersin.org | researchgate.netnih.govnih.govfrontiersin.org |
| Mice | Diet-Induced Hepatic Steatosis and Fibrosis (MASH) | Dampened liver steatosis, reduced liver triglycerides and cholesterol. biorxiv.org | Dampening of fructose uptake and metabolism pathways, reduction of Ketohexokinase (KHK) levels. biorxiv.org | biorxiv.org |
| Animal Models (general, UPEC) | Urinary Tract Infections (UTIs) | Benefits in preventing infection by UPEC. isrctn.com | Interference with FimH adhesin binding of UPEC to bladder epithelial cells. dovepress.comnih.govisrctn.com | dovepress.comnih.govisrctn.com |
| Mice | Lupus (autoimmune model) | Ameliorated autoimmune phenotypes, decreased autoimmune activation. springermedizin.de | Expansion of regulatory T cells, inhibition of dendritic cell activation and T-cell responses. springermedizin.de | springermedizin.de |
| Mice | Ulcerative Colitis (UC) | Alleviated UC symptoms, reduced inflammation, inhibited oxidative stress. frontiersin.org | Upregulation of regulatory T cell proportions (CD4+ and CD8+ Tregs), reduction of proinflammatory cytokines. frontiersin.org | frontiersin.org |
Advanced Methodologies in D Mannose Research
Analytical Techniques for D-Mannose and Its Derivatives in Biological Matrices
The accurate quantification of D-mannose in biological samples such as serum, plasma, and urine presents challenges due to the presence of other highly concentrated monosaccharides, particularly glucose. researchgate.net To address this, a range of advanced analytical methodologies have been developed and refined, offering varying degrees of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely utilized technique for the separation and quantification of D-mannose in biological specimens. researchgate.netcreative-proteomics.com HPLC-based approaches typically rely on the differential interaction of sugars with a stationary phase for separation. Anion-exchange columns have been successfully employed for this purpose. researchgate.netfrontiersin.org
Some HPLC methods incorporate pre-column derivatization of sugars to enhance detection sensitivity, especially when using fluorescence detectors. researchgate.net However, derivatization can increase the complexity and duration of sample preparation, potentially limiting its suitability for routine analysis. researchgate.net Recent advancements in HPLC aim to develop simpler and faster methods, sometimes incorporating online sample purification steps. frontiersin.org
An example of a contemporary HPLC method for the simultaneous determination of free mannose and glucose in serum involves direct derivatization using 1-phenyl-3-methyl-5-pyrazolone under alkaline conditions, with L-rhamnose serving as an internal standard. frontiersin.org Chromatographic separation is achieved on a C18 column using gradient elution. frontiersin.org This method has demonstrated excellent linearity across broad concentration ranges for both mannose (0.5–500 μg/mL) and glucose (0.5–1500 μg/mL) and has met the FDA bioanalytical method validation criteria for precision, recovery, and stability. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS offers superior specificity and sensitivity for quantifying D-mannose in biological matrices, effectively mitigating interference from high glucose concentrations. researchgate.netresearchgate.netnih.gov This technique couples the separation capabilities of liquid chromatography with the selective detection of tandem mass spectrometry.
A validated LC-MS/MS method for quantifying D-mannose in human serum employs a stable isotope-labeled internal standard, D-mannose-¹³C6. researchgate.netnih.gov Separation is performed using an HPLC system equipped with a specialized column, such as a SUPELCOGELTM Pb, 6% Crosslinked column, utilizing water as the mobile phase. researchgate.netresearchgate.net Detection is commonly conducted under negative ionization electrospray conditions. researchgate.netnih.gov This method has exhibited high accuracy and precision, with inter- and intra-day variations typically below 2%. researchgate.netnih.gov Extraction recovery and matrix effects have also been evaluated and found to be within acceptable limits. researchgate.netnih.gov Such LC-MS/MS methods are well-suited for the analysis of clinical samples and have been applied in studies quantifying D-mannose in serum from both patients and healthy individuals. researchgate.netnih.gov
Enzymatic Assays for Specific Metabolites
Enzymatic assays provide a highly specific means for quantifying D-mannose and its phosphorylated derivatives by employing enzymes that selectively interact with these molecules. nih.govoup.comjst.go.jpresearchgate.net These assays frequently involve coupled enzymatic reactions that ultimately result in the formation or consumption of a detectable substance, such as NADH, which can be measured spectrophotometrically. nih.govoup.comjst.go.jpresearchgate.net
An enzymatic assay designed for serum D-mannose addresses the challenge of high glucose levels by selectively converting glucose to glucose-6 phosphate (B84403) using thermostable glucokinase. nih.gov The resulting charged products and excess substrates are subsequently removed via anion-exchange chromatography. nih.gov D-mannose in the glucose-depleted sample is then quantified spectrophotometrically using coupled enzymatic reactions. nih.gov This method has demonstrated accurate and reproducible quantification of serum mannose within physiologically relevant concentration ranges. nih.gov
Another enzymatic colorimetric method has been developed for the quantification of α-D-mannose 1-phosphate. jst.go.jp This method involves the conversion of α-D-mannose 1-phosphate to D-glucose 6-phosphate through a series of enzymatic steps catalyzed by phosphomannomutase, mannose 6-phosphate isomerase, and glucose 6-phosphate isomerase. jst.go.jp The resulting D-glucose 6-phosphate is subsequently quantified using glucose 6-phosphate dehydrogenase, coupled with the reduction of thio-NAD+ to thio-NADH, which is measured spectrophotometrically at 400 nm. jst.go.jp This method exhibits specificity for α-D-mannose 1-phosphate and is not affected by the presence of other related mannose compounds like D-mannose or D-mannosamine. jst.go.jp
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is another powerful analytical technique employed for the analysis of monosaccharides, including D-mannose, typically after derivatization to enhance their volatility. researchgate.netfarmaciajournal.comacspublisher.comnih.gov GC-MS enables the separation and identification of various sugar derivatives within complex samples.
GC-MS has been applied in the analysis of the chemical composition of plant extracts, where D-mannose has been identified as a constituent. acspublisher.com The technique involves the separation of derivatized compounds on a capillary column, followed by detection and identification based on their characteristic mass spectra. nih.govtandfonline.com Although GC-MS requires a derivatization step, it provides high resolution and sensitivity for carbohydrate analysis. nih.gov Modified GC-MS procedures utilizing derivatization methods such as trimethylsilyl-dithioacetal (TMSD) derivatization have been established for the simultaneous determination of multiple carbohydrates, including aldoses like mannose. nih.gov
GC-MS has also been used to differentiate between mannose isomeric derivatives by analyzing their mass spectra and correlating them with heats of formation estimated through semi-empirical calculations. farmaciajournal.com
Capillary Electrophoretic Techniques
Capillary electrophoresis (CE) is an electromigration-based separation technique that has found application in the analysis of carbohydrates, including D-mannose, in biological fluids. researchgate.netfrontiersin.orgbrjac.com.brnih.gov CE offers high separation efficiency and can be coupled with various detection methods.
CE methods for monosaccharide analysis often require pre-column derivatization to introduce a charge or a detectable chromophore. frontiersin.org For example, CE coupled with laser-induced fluorescence (LIF) detection has been used for monosaccharide analysis following derivatization. brjac.com.br CE can also be directly coupled with mass spectrometry (CE-MS) for the analysis of intact glycoproteins containing high-mannose structures, eliminating the need for oligosaccharide release or derivatization. acs.org This hyphenated technique combines the separation power of CE with the molecular weight information from MS, facilitating the identification of different glycoforms. acs.org
CE with capacitively coupled contactless conductivity detection (CE-C4D) has been optimized for the separation of various monosaccharides present in glycoproteins, including D-mannose. nih.gov This method employs a highly alkaline background electrolyte and can achieve baseline separation of multiple monosaccharides. nih.gov The limits of detection and quantification for such CE-C4D methods are typically in the microgram per milliliter range. nih.gov
Synthetic Approaches for D-Mannose and Its Analogues
The synthesis of D-mannose and its analogues is essential for developing research tools, potential therapeutic agents, and for elucidating the biological functions of mannose-containing structures. While D-mannose can be obtained from natural sources, chemical and enzymatic synthesis methods are employed for its production and the creation of novel analogues. caldic.comchemicalbook.com
Chemical synthesis of D-mannose often involves multi-step processes originating from simpler carbohydrates. The classical cyanohydrin synthesis, for instance, can be used to prepare D-glucose and D-mannose from D-arabinose. nist.gov This method involves extending the carbon chain, resulting in a pair of epimeric sugar derivatives. nist.gov The ratio of epimers formed can be influenced by the reaction conditions, such as the presence of sodium bicarbonate or sodium carbonate. nist.gov
Enzymatic methods for producing D-mannose typically utilize enzymes like isomerases or epimerases to convert other hexoses, such as D-fructose or D-glucose, into D-mannose. caldic.com Mannose isomerase (MIase), for example, reversibly catalyzes the isomerization between D-fructose and D-mannose. caldic.com These enzymatic conversions offer potential for large-scale and more specific production of D-mannose compared to some chemical routes that can generate numerous byproducts. caldic.comchemicalbook.com
The synthesis of D-mannose analogues involves modifying the D-mannose structure to create molecules with altered properties or functions. This includes the synthesis of phosphorylated forms, deoxy sugars, or glycosides. For example, a novel H-phosphonate method has been developed for the efficient preparation of α-D-mannose-1-phosphate. scientific.net This method involves the phosphitylation of protected D-mannose, followed by a sequence of steps including hydrolysis, silylation, oxidative coupling, and deprotection to yield the desired product. scientific.net
The synthesis of functionalized nanoparticles with D-mannose caps (B75204) is another area of research, where D-mannose is attached to the surface of nanoparticles for targeted delivery or imaging applications. acs.org A simple, room-temperature, two-step synthesis has been reported for preparing D-mannose-capped silicon nanoparticles from amine-terminated silicon nanoparticles using a coupling agent. acs.org
Chemical Synthesis Routes for Research Compounds
Chemical synthesis provides a versatile approach for obtaining D-mannose and its derivatives, particularly when specific structural modifications or labeling are required for research purposes. While traditional chemical methods for D-mannose production from D-glucose using catalysts like ammonium (B1175870) molybdate (B1676688) have been explored, they often face challenges such as poor specificity and the formation of byproducts, limiting their suitability for large-scale industrial production guidetopharmacology.orgizs.it. For instance, using ammonium molybdate as a catalyst at 98 °C and pH 2.0 with a 55% glucose concentration yielded 32.6% D-mannose after 150 minutes. A mixed catalyst of ammonium molybdate and calcium oxide at 150 °C and pH 3.0 for 80 minutes achieved a higher yield of 44.8% guidetopharmacology.orgizs.it. However, these methods can be cumbersome and costly, primarily suitable for laboratory-scale preparations mdpi.com.
Despite these limitations for bulk production, chemical synthesis remains vital for creating custom D-mannose structures. This includes the synthesis of modified mannose rings or the introduction of specific functional groups at defined positions, which are essential for developing probes and studying structure-activity relationships.
Enzymatic Biotransformation for D-Mannose Production
Enzymatic biotransformation has emerged as an attractive alternative for D-mannose production, offering advantages such as milder reaction conditions, higher specificity, and fewer byproducts compared to chemical synthesis guidetopharmacology.orgmdpi.comsnmjournals.org. This method primarily utilizes isomerase and epimerase enzymes to convert readily available and less expensive hexoses like D-glucose or D-fructose into D-mannose guidetopharmacology.orgmdpi.com.
Several microbial enzymes have shown potential for D-mannose production, including D-lyxose isomerase (LIase), D-mannose isomerase (MIase), cellobiose (B7769950) 2-epimerase (CEase), and D-mannose 2-epimerase (MEase) guidetopharmacology.orgmdpi.com. These enzymes catalyze the isomerization or epimerization reactions necessary for the conversion guidetopharmacology.org. For example, MIase (EC 5.3.1.7) reversibly catalyzes the isomerization between D-fructose and D-mannose guidetopharmacology.org. Recent studies have focused on identifying and characterizing novel mannose isomerases from various microorganisms to improve catalytic efficiency and yield snmjournals.orgresearchgate.net. Enzymatic synthesis using D-fructose as a substrate catalyzed by enzymes like Pseudomonas geniculata AGEase has achieved conversion rates as high as 39.3%, with a D-mannose yield of 78.6 g·L⁻¹ under optimized conditions snmjournals.org.
The enzymatic approach is gaining considerable attention for its potential in industrialized large-scale D-mannose production due to its environmental friendliness and efficiency guidetopharmacology.orgmdpi.com.
Synthesis of D-Mannose Derivatives for Probe Development (e.g., labeled mannose, mannoside derivatives)
The synthesis of D-mannose derivatives is crucial for creating molecular probes to investigate its biological roles, track its metabolism, and target mannose-binding proteins. These derivatives can be labeled with isotopes, fluorescent tags, or other functional groups to serve as powerful tools in biochemical and cellular studies.
Labeled mannose derivatives are synthesized for various research applications. For instance, radiolabeled D-mannose derivatives, such as 2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM), have been developed as positron emission tomography (PET) imaging agents for tumor detection snmjournals.orggoogle.com. The synthesis of [¹⁸F]FDM involves the radiosynthesis using a suitable precursor that can be radiolabeled via an Sɴ2 reaction snmjournals.org. Deuterated D-glucose and D-mannose derivatives have also been synthesized as metabolic probes to study their interference with cellular metabolism using mass spectrometry researchgate.net.
Fluorescently labeled mannose derivatives are widely used for visualizing mannose-containing structures and their interactions in biological systems mdpi.commdpi.com. These probes can be synthesized by conjugating fluorescent dyes to mannose or mannoside scaffolds mdpi.commdpi.com. For example, fluorescently labeled RAFT polymers based on a mannose monomer scaffold have been prepared for the assembly of mannosylated nanoparticles to target macrophages mdpi.com. Mannoside derivatives with clickable groups have been synthesized and used in metabolic glycoengineering strategies to fluorescently label bacterial cell envelopes containing mannose izs.itacs.orgnih.gov.
Mannoside derivatives, where the anomeric carbon of mannose is linked to another molecule, are also synthesized as probes and ligands. These can include simple alkyl mannosides like methyl alpha-D-mannopyranoside, or more complex structures with functional handles for immobilization or conjugation researchgate.netacs.org. The synthesis of mannoside derivatives with specific aglycone moieties allows for the investigation of interactions with mannose-binding proteins and the development of targeted delivery systems mdpi.comresearchgate.netacs.org. For example, mannoside derivatives with handles for covalent attachment to surfaces have been synthesized to study bacterial adhesion acs.org. Radiolabeled dextran-mannose derivatives have been designed for sentinel lymph node detection, highlighting the use of mannosides in targeted imaging agents mdpi.com.
Computational Modeling and Structural Prediction
Computational modeling and structural prediction techniques play a vital role in complementing experimental studies of D-mannose by providing insights into its interactions with other molecules and the behavior of mannose-binding proteins at an atomic level. These methods help in understanding the structural basis of recognition and can guide the design of new mannose-based ligands and probes.
Molecular Dynamics Simulations of D-Mannose Interactions
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions over time. In the context of D-mannose research, MD simulations are used to investigate the interactions of D-mannose with proteins, membranes, and other molecules in a simulated environment ajouronline.comnih.govmpg.de.
Furthermore, MD simulations are used to explore the dynamic nature of mannose-receptor interactions, including the roles of metal ions, hydrogen bonds, and water-mediated interactions in the binding process nih.gov. Simulations can reveal conformational changes in both mannose and the binding site upon complex formation mdpi.com. For example, MD simulations have been used to study the binding manners of D-mannose in mannose isomerases, providing insights into the substrate binding process and correlating with experimental kinetic parameters mpg.de. MD simulations also help in understanding the interactions of mannose-containing glycans with cargo lectins and the conformational preferences of these glycans nih.gov.
Homology Modeling and Docking Studies of D-Mannose Enzymes and Receptors
Homology modeling and docking studies are computational techniques used to predict the three-dimensional structures of proteins and the likely binding modes of ligands, such as D-mannose, to these proteins.
Homology modeling is used to build a 3D model of a protein based on the known experimental structure of a homologous protein. This is particularly useful when the experimental structure of the target protein is not available. Once a reliable protein model is obtained, molecular docking simulations can be performed to predict how D-mannose or its derivatives bind to the protein's active site or binding pocket.
Docking studies of D-mannose with mannose-binding lectins and receptors have been widely conducted to identify key interacting residues and understand the molecular basis of specificity. These studies can predict the orientation and conformation of mannose within the binding site and estimate the binding affinity. For instance, docking studies with mannose-binding lectins have identified conserved residues involved in hydrogen bonding and hydrophobic interactions with mannose. Computational modeling, including docking, has also been used to study the interaction of mannan (B1593421) and mannan sulfate (B86663) with the mannose receptor, providing insights into potential targeted drug delivery systems acs.org. Homology modeling and docking have been applied to predict potential receptors for mannose-binding lectin on the surface of neutrophils.
Future Directions and Emerging Areas in D Mannose Research
Unexplored Metabolic Pathways and Regulations
While the primary metabolic fate of D-mannose involves phosphorylation by hexokinase to form mannose-6-phosphate (B13060355) (M6P), which can then be isomerized to fructose-6-phosphate (B1210287) by phosphomannose isomerase (PMI) to enter glycolysis or gluconeogenesis, or converted to GDP-mannose for glycosylation, several aspects of its metabolism and regulation remain to be fully elucidated. wikipedia.orgeuropa.eu The stringent regulation of M6P levels is critical, as imbalances can be detrimental to cellular and organismal physiology. nih.gov The specific transporters responsible for D-mannose uptake into mammalian cells, although known to be facilitated diffusion hexose (B10828440) transporters of the SLC2A (GLUT) family, are not fully characterized for their mannose specificity or preference among the various GLUT isoforms. nih.gov Further research is needed to understand how mannose metabolic flux and steady-state levels are controlled by substrates and relevant enzymes in both normal and disease states. nih.gov Studies have indicated that altered mannose metabolism may be linked to conditions like chronic stress and depression, with increased plasma mannose levels observed in relevant models. frontiersin.org Investigating the tissue-specific effects and the regulation of blood glycoproteins through interventions like vitamin B12 could provide further insights into mannose metabolic dysregulation. frontiersin.org The contribution of mannose from gluconeogenesis or salvaged from N-glycan degradation also warrants further investigation. nih.gov
Novel Biological Functions of D-Mannose Beyond Glycosylation
Emerging research highlights biological functions of D-mannose that extend beyond its traditional role in glycosylation. D-mannose has demonstrated potential in immune modulation, exhibiting anti-inflammatory properties and influencing immune cell behavior. researchgate.netup.edu.mxfrontiersin.org Studies suggest it can suppress LPS-induced macrophage activation by impairing IL-1β production and improve survival in models of endotoxemia and colitis. researchgate.net D-mannose may also promote immune tolerance by inducing regulatory T cells (Treg cells) and suppressing effector T cells. up.edu.mxfrontiersin.orgfrontiersin.org Its potential in suppressing wound-induced inflammation and positively influencing the gut microbiome are also areas of ongoing exploration. researchgate.netfrontiersin.org Furthermore, D-mannose has shown promise in interfering with glucose metabolism and exhibiting anti-tumor effects, including inhibiting cancer cell proliferation and enhancing the efficacy of chemotherapy and radiotherapy in certain cancer types, such as triple-negative breast cancer. up.edu.mxmdpi.comnih.gov This anti-tumor activity may involve mechanisms like inhibiting the pentose (B10789219) phosphate (B84403) pathway and promoting the degradation of proteins like PD-L1 by impairing its glycosylation. mdpi.comnih.gov The isomer-specific nature of D-mannose's effects, as seen with PD-L1 regulation, underscores the importance of studying the stereochemistry of mannose in its biological interactions. nih.gov
Advancements in Analytical and Synthetic Tools for D-Mannose Research
Advancements in analytical and synthetic methodologies are crucial for propelling D-mannose research forward. Traditional methods for D-mannose production include plant extraction and chemical synthesis, but these often face limitations such as low specificity and byproduct formation. researchgate.netcaldic.com Biotransformation methods, utilizing enzymes like D-mannose isomerases, D-lyxose isomerases, and cellobiose (B7769950) 2-epimerase, are gaining attention for their potential in efficient and green production of D-mannose from various biomass raw materials. up.edu.mxcaldic.comresearchgate.net Continued development in enzyme engineering and bioprocess optimization is needed to enhance the catalytic efficiency and yield of D-mannose production. caldic.com On the analytical front, more sensitive and specific techniques are required to accurately measure D-mannose and its metabolites in biological samples, especially at low concentrations and within complex biological matrices. This includes advancements in techniques like mass spectrometry and chromatography coupled with improved sample preparation methods. The synthesis of D-mannose derivatives and analogs with modified properties is also an active area, aiming to create molecules with enhanced biological activity or altered metabolic profiles for therapeutic or research purposes. For instance, the synthesis of poly-D-mannose using one-pot methods is being explored for its potential anti-biofilm, antioxidant, and anti-inflammatory properties. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
